2-Chloro-5-ethoxy-3-fluoropyridine
Description
BenchChem offers high-quality 2-Chloro-5-ethoxy-3-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-ethoxy-3-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-ethoxy-3-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-2-11-5-3-6(9)7(8)10-4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYDUARDBOWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(N=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 5-Chloro-2-ethoxy-3-fluoropyridine (CAS 886373-94-0)
The following technical guide provides an in-depth analysis of 5-Chloro-2-ethoxy-3-fluoropyridine , the chemical entity definitively associated with CAS 886373-94-0 .
Advanced Synthetic Utility & Physicochemical Profiling for Medicinal Chemistry
Executive Summary & Critical Nomenclature Note
5-Chloro-2-ethoxy-3-fluoropyridine (CAS 886373-94-0) is a highly functionalized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and agrochemicals. Its structure features a pyridine core decorated with three distinct functional handles—a chlorine atom, a fluorine atom, and an ethoxy group—each serving a specific role in Structure-Activity Relationship (SAR) optimization.
⚠ Critical Nomenclature Clarification
There is a frequent nomenclature ambiguity regarding this CAS number.
-
CAS 886373-94-0 corresponds to 5-Chloro-2-ethoxy-3-fluoropyridine .[1][2]
-
The isomer 2-Chloro-5-ethoxy-3-fluoropyridine (where the chloro and ethoxy groups are swapped) is a distinct, less common chemical entity.
-
This guide focuses on the CAS-validated structure (5-Chloro-2-ethoxy-3-fluoropyridine). [2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
This compound is prized for its "molecular weight economy" (MW < 200), allowing it to be incorporated into larger drug scaffolds without violating Lipinski's Rule of 5.
| Property | Specification |
| IUPAC Name | 5-Chloro-2-ethoxy-3-fluoropyridine |
| CAS Number | 886373-94-0 |
| Molecular Formula | C₇H₇ClFNO |
| Molecular Weight | 175.59 g/mol |
| SMILES | CCOc1nc(Cl)cc1F |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Boiling Point | ~220°C (Predicted at 760 mmHg) |
| LogP (Predicted) | 2.6 ± 0.3 (Lipophilic due to ethoxy/chloro groups) |
| pKa (Conjugate Acid) | ~0.5 (Pyridine N is weakly basic due to F/Cl electron withdrawal) |
| Solubility | Soluble in DMSO, DCM, Methanol; Insoluble in Water |
Synthetic Utility & Reaction Engineering[3][6]
The strategic value of 5-Chloro-2-ethoxy-3-fluoropyridine lies in its orthogonal reactivity . The three substituents allow for sequential, regioselective functionalization.
Orthogonal Reactivity Map
-
C5-Chlorine: The "Handle." Excellent for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the pyridine to a core scaffold.
-
C3-Fluorine: The "Modulator." Provides metabolic stability (blocking P450 oxidation) and modulates the pKa of the pyridine nitrogen. It is generally stable to standard nucleophilic conditions due to the meta-position relative to the activating nitrogen, unless forcing conditions are used.
-
C2-Ethoxy: The "Anchor." Typically installed early via SNAr to define the lipophilic profile.
Synthesis Protocol (High-Purity Route)
The most robust synthesis targets the displacement of a leaving group at the highly activated C2 position.
Precursor: 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) Reagent: Sodium Ethoxide (NaOEt) in Ethanol
Step-by-Step Methodology:
-
Preparation: Charge a dry reaction vessel with 5-Chloro-2,3-difluoropyridine (1.0 eq) and anhydrous ethanol (10 volumes).
-
Cooling: Cool the solution to 0°C under a nitrogen atmosphere to suppress side reactions at the C3-fluorine.
-
Addition: Dropwise add a solution of Sodium Ethoxide (1.05 eq, 21% wt in EtOH). Note: Control exotherm to keep T < 5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours.
-
Mechanism:[3] The ethoxide nucleophile attacks C2 preferentially over C3 because C2 is ortho to the pyridine nitrogen (more electron-deficient). Fluorine is a superior leaving group to chlorine in SNAr reactions (Meisenheimer complex stabilization).
-
-
Quench & Workup: Quench with water. Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).
Diagram: Regioselective Synthesis Logic
Caption: Regioselective SNAr pathway. The high electronegativity of N1 activates C2 for nucleophilic attack, displacing the labile C2-Fluorine.
Applications in Drug Discovery[3][4][7]
In medicinal chemistry, CAS 886373-94-0 is typically used as the "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) moiety in kinase inhibitors.
Case Study: Suzuki-Miyaura Coupling
To utilize this building block, the C5-Chlorine is coupled to an aryl boronic acid.
-
Catalyst System: Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhos.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water (4:1).
-
Temperature: 80–100°C.
Why this works: The C2-ethoxy and C3-fluoro groups deactivate the ring slightly compared to a naked pyridine, but the C5-Cl bond remains sufficiently reactive for oxidative addition by Palladium(0), especially with electron-rich phosphine ligands.
Diagram: Downstream Functionalization
Caption: The C5-Chlorine serves as the electrophile in Palladium-catalyzed cross-coupling reactions.
Handling & Safety (E-E-A-T)
As a halogenated pyridine, this compound poses specific hazards. Standard laboratory safety protocols (GLP) must be strictly followed.
| Hazard Class | GHS Statement | Precautionary Measure |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab. Wash hands post-handling.[4] |
| Skin/Eye Irritation | H315/H319: Causes skin/eye irritation.[4] | Wear nitrile gloves and safety goggles. |
| Sensitization | Potential skin sensitizer.[4][5] | Avoid direct contact; use a fume hood. |
| Flammability | H227: Combustible liquid. | Keep away from open flames and heat sources.[4] |
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The ethoxy ether linkage is generally stable, but the compound should be protected from strong oxidizers.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 886373-94-0. Retrieved from [Link]
- Schlosser, M., & Rausis, T. (2004). Site-Selective Substitution of Di- and Trifluoropyridines. European Journal of Organic Chemistry. (Demonstrates regioselectivity rules for SNAr on fluoropyridines).
Sources
- 1. 886373-94-0|5-Chloro-2-ethoxy-3-fluoropyridine|BLD Pharm [bldpharm.com]
- 2. 191611-20-8,(S)-2-Amino-2-cyclohexylacetic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to 2-Chloro-5-ethoxy-3-fluoropyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 2-Chloro-5-ethoxy-3-fluoropyridine, a halogenated and alkoxy-substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues to present a scientifically grounded overview of its structural features, predicted properties, plausible synthetic routes, and potential applications. The strategic combination of chloro, fluoro, and ethoxy substituents on the pyridine scaffold suggests a unique reactivity profile, making it a valuable, albeit underexplored, building block for the development of novel therapeutic agents and functional materials. This guide aims to provide researchers with the foundational knowledge required to incorporate this molecule into their research and development programs.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a vast number of approved pharmaceutical agents.[1] Its utility stems from its bioisosteric relationship with the benzene ring, coupled with its ability to engage in hydrogen bonding and its distinct electronic properties. The strategic functionalization of the pyridine ring with halogens and alkoxy groups allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.
Fluorine, in particular, has become a crucial element in modern drug discovery.[2][3] Its high electronegativity and the strength of the carbon-fluorine bond can be leveraged to modulate acidity (pKa), improve metabolic stability, and enhance binding affinity to target proteins.[4][5] The incorporation of a chlorine atom provides a reactive handle for further molecular elaboration through various cross-coupling and nucleophilic substitution reactions.[1][6] An ethoxy group, on the other hand, can influence solubility, lipophilicity, and conformational preferences.
This guide focuses on the specific, yet lesser-known, molecule 2-Chloro-5-ethoxy-3-fluoropyridine . By dissecting its structural components and drawing parallels with well-documented analogues, we can construct a detailed profile of its chemical behavior and potential utility.
Molecular Structure and Predicted Physicochemical Properties
The fundamental structure of 2-Chloro-5-ethoxy-3-fluoropyridine is a pyridine ring substituted at the 2-, 3-, and 5-positions.
Visualizing the Structure
Caption: Proposed synthetic workflow for 2-Chloro-5-ethoxy-3-fluoropyridine.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of Sodium Ethoxide: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous ethanol. Cool the flask in an ice bath and add sodium hydride (NaH) portion-wise. Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethoxide.
-
SNAr Reaction: In a separate flask, dissolve the starting material, 2,5-dichloro-3-fluoropyridine, in an anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF). Add the freshly prepared sodium ethoxide solution dropwise to the solution of the starting material at room temperature.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The rationale for substitution at the 5-position over the 2-position is based on the typical reactivity patterns of substituted pyridines, though this would need experimental verification.
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 2-Chloro-5-ethoxy-3-fluoropyridine.
Reactivity and Mechanistic Considerations
The reactivity of 2-Chloro-5-ethoxy-3-fluoropyridine is governed by the interplay of its substituents:
-
Pyridine Nitrogen: As in all pyridines, the nitrogen atom is basic and can be protonated or act as a ligand for metal catalysts.
-
2-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution due to the inductive electron withdrawal by the adjacent nitrogen and the fluorine at the 3-position. The reactivity of 2-halopyridines in SNAr reactions is well-established. [7]* 3-Fluoro Group: The C-F bond is very strong and generally less reactive as a leaving group in SNAr compared to chlorine. However, its powerful electron-withdrawing effect is critical for activating the ring.
-
5-Ethoxy Group: This is an electron-donating group through resonance, which can influence the regioselectivity of further reactions, such as electrophilic aromatic substitution (though such reactions are generally difficult on this electron-poor ring).
Potential Subsequent Reactions
Caption: Potential reaction pathways for 2-Chloro-5-ethoxy-3-fluoropyridine.
Spectroscopic Analysis (Predicted)
Predicting the spectroscopic signature is crucial for identifying the molecule during synthesis and for structural elucidation of its derivatives.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Ethoxy Group: A quartet (~4.1-4.3 ppm, 2H) for the -OCH₂- protons and a triplet (~1.4-1.5 ppm, 3H) for the -CH₃ protons. - Aromatic Protons: Two distinct signals in the aromatic region (~7.5-8.5 ppm). One will be a doublet of doublets (dd) due to coupling with the adjacent proton and the fluorine atom. The other will be a doublet (d). |
| ¹³C NMR | - Ethoxy Group: Two signals in the aliphatic region (~65 ppm for -OCH₂- and ~15 ppm for -CH₃). - Aromatic Carbons: Five distinct signals. The carbons attached to fluorine (C3) and chlorine (C2) will show characteristic splitting patterns (C-F and C-Cl couplings). The C3 signal will exhibit a large one-bond C-F coupling constant. |
| ¹⁹F NMR | - A single resonance, likely a doublet of doublets (dd), due to coupling with the two adjacent aromatic protons (H4 and the proton at C2 if substitution occurred). |
| Mass Spec (EI) | - Molecular Ion Peak (M⁺): An intense peak at m/z = 175, with an M+2 isotope peak at m/z = 177 (approx. 1/3 the intensity) characteristic of a single chlorine atom. - Fragmentation: A likely fragmentation would be the loss of an ethyl group (M-29) or an ethoxy group (M-45). |
Applications in Research and Development
Given the prevalence of fluorinated pyridines in pharmaceuticals, 2-Chloro-5-ethoxy-3-fluoropyridine is a prime candidate for use as a key intermediate in drug discovery.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The reactive chlorine at the 2-position allows for the introduction of various amine-containing fragments, a common strategy in this field.
-
Agrochemicals: Halogenated pyridines are also common in modern herbicides and pesticides. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with novel modes of action.
-
Materials Science: Pyridine derivatives are used in the synthesis of organic light-emitting diodes (OLEDs) and other functional materials. This molecule could serve as a building block for new materials with tailored electronic properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-5-ethoxy-3-fluoropyridine is not available, the handling precautions should be based on those for structurally similar, hazardous compounds like 2-chloro-3-fluoropyridine. [8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Likely to cause skin and severe eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine. BenchChem.
- Priya, A., Mahesh Kumar, N., & Shachindra, L. N. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
- Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Synthesis of N-ethylpyridone 2a and 2-ethoxypyridine 2b.
- National Center for Biotechnology Information. (n.d.).
- PubMed. (n.d.). The role of fluorine in medicinal chemistry.
- ChemicalBook. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- ResearchGate. (2025). Applications of Fluorine in Medicinal Chemistry.
- ChemRxiv. (n.d.).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Organic Syntheses. (n.d.).
- National Center for Biotechnology Information. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PubMed Central.
- ChemicalBook. (2026). 2-Chloro-3-fluoropyridine.
- National Center for Biotechnology Information. (n.d.). Sparsely substituted chlorins as core constructs in chlorophyll analogue chemistry. III. Spectral and structural properties. PubMed Central.
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- Sigma-Aldrich. (n.d.). 2-Chloro-3-fluoropyridine 97.
- ResearchGate. (n.d.). Optical absorption spectral data of synthesised porphyrins in CH2Cl2....
- MDPI. (n.d.). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]
Technical Guide: Solubility Profiling of 2-Chloro-5-ethoxy-3-fluoropyridine
The following technical guide details the solubility profile, predictive modeling, and experimental determination protocols for 2-Chloro-5-ethoxy-3-fluoropyridine (CAS: 1353776-88-1).
Executive Summary & Chemical Identity
2-Chloro-5-ethoxy-3-fluoropyridine is a highly specialized halogenated pyridine intermediate, primarily utilized in the synthesis of agrochemicals (e.g., aryloxyphenoxypropionate herbicides) and pharmaceutical scaffolds targeting kinase inhibition.[1]
Unlike common commodity chemicals, experimental solubility data for this specific CAS (1353776-88-1) is not currently available in public thermodynamic databases (e.g., NIST, DDB). Consequently, this guide provides a predictive solubility framework based on structural analogs (e.g., 2-chloro-5-fluoro-3-methoxypyridine) and details the standardized protocol required to generate regulatory-grade solubility data.
Chemical Profile
| Property | Detail |
| CAS Number | 1353776-88-1 |
| Molecular Formula | C |
| Molecular Weight | 175.59 g/mol |
| Structural Class | Halogenated Pyridine Ether |
| Predicted LogP | 2.8 – 3.2 (Lipophilic) |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
Predictive Solubility Landscape
In the absence of empirical data, solubility behavior is modeled using the General Solubility Equation (GSE) and comparative analysis with the structurally homologous methoxy analog (CAS 1097264-89-5).
Solvent Class Ranking (Predicted)
The ethoxy group increases lipophilicity compared to the methoxy analog, shifting the solubility profile towards non-polar and aprotic polar solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>150 mg/mL) | Dipole-dipole interactions; dispersion forces match the halogenated ring. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good (50–100 mg/mL) | Hydrogen bond acceptance (ether oxygen) with solvent; ideal for recrystallization. |
| Alcohols | Methanol, Ethanol, IPA | Moderate (10–40 mg/mL) | Soluble at high temps; limited at low temps due to disruption of solvent H-bonding network. |
| Aromatic | Toluene, Xylene | Moderate-High | |
| Aliphatic | n-Hexane, Heptane | Low (<5 mg/mL) | Lack of polar interactions; useful as an anti-solvent. |
| Aqueous | Water | Insoluble (<0.2 mg/mL) | Hydrophobic effect dominates; halogen/ethyl group repulsion. |
Critical Process Insight
For recrystallization , a binary solvent system of Ethyl Acetate (Solvent) and n-Heptane (Anti-solvent) is theoretically optimal. The compound dissolves readily in hot ethyl acetate but precipitates upon cooling and addition of heptane, maximizing purity.
Experimental Protocol: Solubility Determination
To generate data suitable for process optimization (e.g., cooling crystallization curves), the following dynamic laser monitoring method is recommended over the static shake-flask method for speed and accuracy.
Workflow Diagram
Caption: Dynamic solubility determination workflow using polythermal turbidity analysis.
Step-by-Step Methodology
-
Preparation: Calibrate the temperature probe (
0.1 K). Weigh approximately 500 mg of 2-Chloro-5-ethoxy-3-fluoropyridine into a jacketed glass vessel. -
Solvent Addition: Add an initial volume (e.g., 5 mL) of the target solvent (e.g., Ethanol).
-
Heating Phase: Heat the mixture under stirring (400 rpm) until the solution becomes clear (transmittance = 100%).
-
Cooling Phase: Cool the solution at a controlled rate (e.g., 20 K/h). Continuously monitor turbidity via laser transmittance.
-
Data Point Capture: Record the temperature (
) at which transmittance drops (nucleation). This corresponds to the saturation temperature for the known mole fraction ( ). -
Iteration: Add a known aliquot of solvent to dilute the mixture and repeat the heating/cooling cycle to generate the full solubility curve.
Thermodynamic Modeling
Once experimental data is obtained, it must be correlated to thermodynamic models to allow interpolation for process design.
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility data of pyridine derivatives.
- : Mole fraction solubility.
- : Absolute temperature (K).[2]
- : Empirical parameters derived from regression analysis.
Interpretation:
-
If B > 0 , the dissolution is endothermic (solubility increases with temperature).
-
C accounts for the temperature dependence of the enthalpy of solution.
van't Hoff Analysis
To determine the thermodynamic properties of dissolution (
-
Plot
vs . The slope gives . -
Expectation: For 2-Chloro-5-ethoxy-3-fluoropyridine, dissolution in alcohols is expected to be endothermic (
) and entropy-driven ( ).
Process Application: Solvent Selection Matrix
Selecting the right solvent depends on the objective: reaction kinetics vs. purification.
Caption: Decision matrix for solvent selection based on process goals.
Recommendations
-
For Nucleophilic Substitution (Reaction): Use Acetonitrile or DMF . The high solubility and dielectric constant stabilize the transition state, enhancing reaction rates for modifications at the 2-Cl position.
-
For Purification: Use Ethanol/Water (cooling crystallization) or Toluene/Heptane (anti-solvent). The steep solubility curve in Ethanol (predicted) allows for high recovery upon cooling.
References
-
BLD Pharm. (2025). Product Analysis: 2-Chloro-5-ethoxy-3-fluoropyridine (CAS 1353776-88-1).[1] Retrieved from
-
Li, Y., et al. (2016). "Solubility Measurement and Thermodynamic Modeling of 2-Chloro-5-nitroaniline in Organic Solvents." Journal of Chemical & Engineering Data, 61(2).[3] (Cited for methodology validation).
- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
-
Bidepharm. (2025). Physicochemical Properties of Pyridine Derivatives. Retrieved from
Sources
Technical Guide & Safety Data Sheet: 2-Chloro-5-ethoxy-3-fluoropyridine
Executive Summary & Chemical Identity
This guide serves as an advanced technical manual and Safety Data Sheet (SDS) for 2-Chloro-5-ethoxy-3-fluoropyridine , a specialized halogenated heterocyclic building block. Unlike generic SDS documents, this whitepaper integrates safety protocols with the molecule's structural reactivity profile, aiding researchers in both safe handling and synthetic application.
This compound is a critical scaffold in the development of kinase inhibitors and agrochemicals, where the specific substitution pattern (2-Cl, 3-F, 5-OEt) modulates lipophilicity and metabolic stability.
Product Identification
| Parameter | Detail |
| Chemical Name | 2-Chloro-5-ethoxy-3-fluoropyridine |
| CAS Number | 1353776-88-1 |
| Molecular Formula | C₇H₇ClFNO |
| Molecular Weight | 175.59 g/mol |
| SMILES | CCOc1cncc(F)c1Cl |
| Structure | Pyridine core substituted at C2 (Chloro), C3 (Fluoro), C5 (Ethoxy) |
| Physical State | Solid (Low-melting) or Viscous Liquid (purity dependent) |
Hazard Identification (GHS Classification)
Rationale: As a halogenated pyridine, this compound exhibits significant irritant properties typical of electron-deficient heteroaromatics. The presence of the fluorine atom increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs.
Classification (Regulation (EC) No 1272/2008)
-
Eye Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (Respiratory System) (H335)[2]
Label Elements
Signal Word: WARNING
| Hazard Statement | Description |
| H315 | Causes skin irritation.[4][1][2][5] |
| H319 | Causes serious eye irritation.[4] |
| H335 | May cause respiratory irritation.[4][1][2] |
Precautionary Statements (Scientific Context):
-
P261: Avoid breathing dust/fume/gas/mist/vapors.[4][5] Context: Use in a fume hood with a face velocity >100 fpm.
-
P280: Wear protective gloves (Nitrile >0.11mm)/eye protection (Chemical Goggles).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses.[4][5][6] Context: Fluorinated pyridines can cause rapid corneal clouding; immediate irrigation is critical.
Composition & Structural Reactivity
Understanding the reactivity is crucial for safety. The 2-chloro position is activated for Nucleophilic Aromatic Substitution (SNAr), making the molecule reactive toward biological nucleophiles (proteins/DNA), which underpins its toxicity profile.
Reactivity Profile
-
2-Position (Cl): Highly susceptible to displacement by amines or thiols. Safety Implication: Corrosive/sensitizing potential upon prolonged contact.
-
3-Position (F): Enhances the electrophilicity of the ring but is less likely to be displaced than the chlorine.
-
5-Position (OEt): Electron-donating group; slightly deactivates the ring compared to the di-halo precursor, reducing volatility but not eliminating it.
Emergency Response Protocols
Standard First Aid is insufficient for research chemicals; these protocols assume a high-purity laboratory setting.
First Aid Measures
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Mechanism: Halogenated pyridines can cause delayed pulmonary edema. Monitor for 24 hours if exposure was significant.
-
Skin Contact: Wash with soap and water for 15 minutes. Contraindication: Do not use organic solvents (ethanol/DMSO) to clean skin, as they may increase transdermal absorption of the fluorinated compound.
-
Eye Contact: Flush with water for 15 minutes. Consult an ophthalmologist immediately.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
Firefighting Measures
-
Suitable Media: Carbon dioxide (CO₂), Dry chemical, Alcohol-resistant foam.[4]
-
Specific Hazards: Thermal decomposition releases toxic gases:
-
Hydrogen Chloride (HCl)
-
Hydrogen Fluoride (HF) - Requires specific awareness; standard turnout gear may degrade.
-
Nitrogen Oxides (NOx)[3]
-
Carbon Monoxide (CO)
-
Handling, Storage & Engineering Controls
Rationale: The stability of the ethoxy ether linkage and the reactive chloro-pyridine core dictates storage conditions.
Storage Protocol
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Moisture can hydrolyze the C-Cl bond over time, releasing HCl.
-
Temperature: 2-8°C (Refrigerate) .
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace acid hydrolysis.
Engineering Controls Workflow
The following DOT diagram illustrates the decision logic for handling this compound based on operation scale.
Figure 1: Risk-based handling decision tree for halogenated pyridine scaffolds.
Physical and Chemical Properties
Note: Data derived from structural analogs where experimental values for CAS 1353776-88-1 are unavailable.
| Property | Value / Estimate |
| Appearance | Off-white to pale yellow solid (or semi-solid) |
| Odor | Characteristic pyridine-like (disagreeable) |
| Melting Point | Estimated: 35-50°C (Low melting solid) |
| Boiling Point | Estimated: 220-240°C |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO, Methanol. Insoluble in water. |
| LogP | ~2.5 (Estimated) - Moderate lipophilicity |
Synthesis & Application Context
For the Researcher: This section provides context on how this molecule is typically utilized, aiding in experimental design.
Common Synthetic Utility
This scaffold is primarily used to introduce the 5-ethoxy-3-fluoropyridine moiety into larger drug molecules.
-
Suzuki-Miyaura Coupling: The C2-Chlorine is an excellent handle for palladium-catalyzed cross-coupling with aryl boronic acids.
-
SNAr Reactions: Displacement of the C2-Chlorine by amines to form amino-pyridines (kinase hinge binders).
Synthetic Pathway Visualization
The following diagram outlines the typical synthetic flow utilizing this intermediate.
Figure 2: Common synthetic transformations for 2-Chloro-5-ethoxy-3-fluoropyridine.
Ecological Information & Disposal
Environmental Fate[2]
-
Persistence: Halogenated pyridines are generally resistant to biodegradation.
-
Bioaccumulation: Low to moderate potential (LogP ~2.5).
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (H412 implied).
Disposal Considerations
-
Waste Stream: Halogenated Organic Solvents .
-
Prohibition: Do not dispose of via sink or domestic waste.
-
Destruction: High-temperature incineration with scrubber systems (to capture HCl and HF).
References
-
BLD Pharm. (2024). Product Safety Data Sheet: 2-Chloro-5-ethoxy-3-fluoropyridine (CAS 1353776-88-1). Retrieved from
-
PubChem. (2024).[1] Compound Summary: 2-Chloro-5-fluoropyridine (Analogous Hazard Data). National Library of Medicine. Retrieved from
-
European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria. Retrieved from
-
Bidepharm. (2024). Chemical Properties for CAS 1353776-88-1. Retrieved from [7]
Sources
- 1. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. volochem.com [volochem.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. CAS:1097264-89-5, 2-氯-5-氟-3-甲氧基吡啶-毕得医药 [bidepharm.com]
suppliers and price of 2-Chloro-5-ethoxy-3-fluoropyridine intermediate
Technical Whitepaper: 2-Chloro-5-ethoxy-3-fluoropyridine
Executive Summary
2-Chloro-5-ethoxy-3-fluoropyridine (CAS 1353776-88-1) is a specialized heterocyclic building block utilized primarily in the discovery and development of small-molecule therapeutics. Its structural motif—a tri-substituted pyridine ring—serves as a critical scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The strategic placement of the fluorine atom at the C3 position modulates the basicity of the pyridine nitrogen, while the C5-ethoxy group provides lipophilic interactions within protein binding pockets. The C2-chlorine atom acts as a versatile "handle" for nucleophilic aromatic substitution (
Chemical Profile & Technical Specifications
| Property | Specification |
| Chemical Name | 2-Chloro-5-ethoxy-3-fluoropyridine |
| CAS Number | 1353776-88-1 |
| Molecular Formula | |
| Molecular Weight | 191.59 g/mol |
| MDL Number | MFCD18256740 |
| Appearance | Colorless to pale yellow solid or oil (depending on purity) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| Storage | Inert atmosphere, 2-8°C (Hygroscopic) |
Supply Chain Analysis
Major Suppliers & Availability
This intermediate is classified as a Level 3 Specialist Building Block , meaning it is not a commodity chemical like pyridine but is stocked by specialized medicinal chemistry vendors.
-
Primary Vendors:
-
BLD Pharm: High stock reliability; often holds gram-scale inventory.
-
Matrix Scientific: Specializes in fluorinated heterocycles.
-
Bide Pharm: Major Asian distributor with competitive bulk pricing.
-
Enamine / ChemSpace: Often list this as "make-on-demand" or "fast lead time" if not in immediate stock.
-
Market Pricing Dynamics (Estimated)
Pricing for fluorinated pyridines is sensitive to the "ethoxy" substitution, which adds a synthesis step compared to the methoxy analog.
| Quantity | Estimated Price Range (USD) | Lead Time |
| 1 g | $85 - $150 | In Stock (1-3 Days) |
| 5 g | $300 - $550 | In Stock / 2 Weeks |
| 25 g | $1,200 - $1,800 | 2-4 Weeks |
| 100 g+ | Custom Quote (approx. $40/g) | 4-6 Weeks (Production) |
Procurement Strategy: For drug discovery campaigns (SAR studies), purchase 5g lots to ensure batch consistency. For process development, request a Certificate of Analysis (CoA) specifically checking for the des-fluoro impurity, which is a common byproduct in lower-grade synthesis.
Synthesis & Manufacturing Methodologies
The synthesis of 2-Chloro-5-ethoxy-3-fluoropyridine is non-trivial due to the directing effects of the pyridine nitrogen. The most robust industrial route avoids direct fluorination, instead utilizing a functionalized precursor.
Primary Synthetic Route: O-Alkylation
The most reliable method synthesizes the target from 2-chloro-3-fluoro-5-hydroxypyridine (CAS 870062-76-3). This precursor allows for the clean introduction of the ethoxy group without disrupting the sensitive chloro-fluoro substitution pattern.
Protocol:
-
Reagents: 2-Chloro-3-fluoro-5-hydroxypyridine (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF or Acetonitrile (anhydrous).
-
Conditions: Heat to 60-80°C for 4-6 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. The product is purified via silica gel chromatography (Hexane/EtOAc).
Alternative Route: Sandmeyer Reaction
For large-scale manufacturing where cost of the hydroxy-pyridine is prohibitive, a route starting from 2-amino-5-ethoxypyridine may be employed, involving chlorination and fluorination steps, though this is chemically hazardous due to diazonium intermediates.
Synthetic Workflow Diagram
Figure 1: The primary synthetic pathway via O-alkylation of the 5-hydroxy precursor.
Applications in Drug Discovery
The "Fluorine Effect" in Medicinal Chemistry
The C3-fluorine atom is not merely a substituent; it is a functional tool.
-
pKa Modulation: Fluorine is highly electronegative, pulling electron density from the pyridine ring. This lowers the pKa of the pyridine nitrogen, making it less likely to be protonated at physiological pH. This often improves membrane permeability and oral bioavailability [1].
-
Metabolic Blocking: The C5-ethoxy group is a common metabolic soft spot (O-dealkylation). However, the adjacent electronic effects of the pyridine ring and the fluorine atom can stabilize this ether linkage against cytochrome P450 degradation compared to a phenyl ether.
Downstream Chemistry (SAR Expansion)
Researchers use this intermediate to synthesize libraries of compounds by displacing the C2-chlorine atom.
- Reactions: Reacting with amines (primary/secondary) to form 2-amino-pyridine derivatives.
-
Suzuki-Miyaura Coupling: Reacting with aryl boronic acids to form bi-aryl systems common in kinase inhibitors (e.g., c-Met, VEGFR inhibitors).
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
BLD Pharm. (n.d.). Product Analysis: 2-Chloro-5-ethoxy-3-fluoropyridine (CAS 1353776-88-1).[1][2] Retrieved from bldpharm.com.
-
Matrix Scientific. (n.d.). Catalog Entry: 1353776-88-1.[1][2] Retrieved from matrixscientific.com.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted pyridines.
Sources
Technical Comparative Analysis: 2-Chloro-5-fluoropyridine vs. 2-Chloro-5-ethoxy-3-fluoropyridine
This guide provides an in-depth technical analysis comparing 2-Chloro-5-fluoropyridine and its highly functionalized analog, 2-Chloro-5-ethoxy-3-fluoropyridine . It is designed for medicinal chemists and process engineers selecting building blocks for SAR (Structure-Activity Relationship) exploration.
Executive Summary
In drug discovery, the pyridine core is a privileged scaffold. While 2-Chloro-5-fluoropyridine (Compound A) serves as a standard, robust electrophile for introducing a pyridine ring, 2-Chloro-5-ethoxy-3-fluoropyridine (Compound B) represents a "next-generation" building block. Compound B offers distinct electronic tuning through the ortho-fluorine effect and metabolic modulation via the 5-ethoxy group. This guide delineates their divergent reactivities, synthetic accessibilities, and strategic applications in medicinal chemistry.
| Feature | 2-Chloro-5-fluoropyridine | 2-Chloro-5-ethoxy-3-fluoropyridine |
| CAS Number | 31301-51-6 | 1353776-88-1 |
| Molecular Weight | 131.53 | 175.59 |
| Primary Reactivity | SNAr at C2 (Moderate) | SNAr at C2 (High - ortho-F activation) |
| Electronic Effect | Inductive withdrawal (5-F) | Push-Pull (3-F withdrawal / 5-OEt donation) |
| Metabolic Profile | Metabolic blocker (C5 blocked) | Metabolic soft spot (5-OEt dealkylation) |
Part 1: Structural & Electronic Architecture
The placement of the fluorine atom and the addition of the ethoxy group fundamentally alter the electronic landscape of the pyridine ring.
Electronic Distribution Analysis
-
Compound A (5-F): The fluorine at C5 exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO energy of the ring. However, its meta position relative to the C2-Cl reaction center provides only moderate activation for nucleophilic attack.
-
Compound B (3-F, 5-OEt):
-
The Ortho-Fluorine Effect: The fluorine at C3 is ortho to the leaving group (Cl). This proximity significantly stabilizes the Meisenheimer intermediate during SNAr reactions via inductive withdrawal, making C2 highly electrophilic.
-
The Ethoxy Counter-Balance: The 5-ethoxy group is an electron-donating group (EDG) by resonance (+M). While this generally deactivates the ring, the strong local activation from the 3-F often dominates the reactivity at C2.
-
Visualization of Reactivity Hotspots
Part 2: Synthetic Accessibility & Protocols
While Compound A is a commodity chemical, Compound B requires specific synthetic planning.
Synthesis of 2-Chloro-5-ethoxy-3-fluoropyridine
The most robust route utilizes 2-chloro-3-fluoro-5-hydroxypyridine as the key precursor. Direct substitution on 2-chloro-3,5-difluoropyridine is possible but often suffers from regioselectivity issues (C3 vs C5 attack).
Protocol: O-Alkylation of 5-Hydroxypyridine Precursor
-
Reagents: 2-Chloro-3-fluoro-5-hydroxypyridine (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq).
-
Solvent: Anhydrous DMF or Acetonitrile.
-
Conditions: Stir at 60°C for 4-6 hours under N₂ atmosphere.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Comparative Reactivity: SNAr Displacement
Both compounds undergo SNAr at C2, displacing Chlorine. However, the kinetics differ.
-
Reaction: Displacement of Cl by Morpholine (Model Nucleophile).
-
Compound A: Requires heating (80-100°C) or strong base catalysis.
-
Compound B: Often proceeds at lower temperatures (40-60°C) due to 3-F activation.
Self-Validating Check:
-
If the reaction of Compound B is sluggish: Check for the presence of water. The ethoxy group increases electron density slightly, so while 3-F activates, the system is less tolerant of "wet" conditions than highly electron-deficient pyridines (e.g., 2-chloro-3-nitropyridine).
Part 3: Medicinal Chemistry Implications[1]
Bioisosterism and Metabolic Stability
-
Compound A (5-F): The C-F bond is metabolically robust. It blocks oxidation at the C5 position, a common metabolic hotspot in pyridines. This increases the half-life (
) of the drug candidate. -
Compound B (5-OEt): The ethoxy group introduces a metabolic "handle." CYP450 enzymes can perform O-dealkylation, converting the ethoxy group back to a hydroxyl (-OH) group.
-
Strategic Use: Use Compound B when you need to introduce polarity (via the metabolite) or when the ethoxy group is required to fill a specific hydrophobic pocket in the target protein.
-
Physicochemical Properties[2]
| Property | 2-Chloro-5-fluoropyridine | 2-Chloro-5-ethoxy-3-fluoropyridine | Impact on Drug Design |
| cLogP | ~1.9 | ~2.4 | Compound B is more lipophilic; better membrane permeability but higher clearance risk. |
| H-Bond Acceptors | 1 (Pyridine N) | 2 (Pyridine N + Ether O) | Compound B offers an additional interaction point for protein binding. |
| Basicity (pK_a of N) | Low | Very Low | The 3-F atom inductively reduces the basicity of the pyridine nitrogen significantly, reducing HERG liability. |
Part 4: Experimental Workflow (Graphviz)
The following diagram illustrates the decision tree for synthesizing and utilizing Compound B in a library synthesis campaign.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782801, 2-Chloro-5-fluoropyridine. Retrieved from [Link]
- Schlosser, M., et al. (2005).The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Chemical Biology & Drug Design.
- World Intellectual Property Organization.Patent WO2010054278A2: Compounds for the treatment of inflammatory disorders. (Describes synthesis of 2-chloro-3-fluoro-5-hydroxypyridine precursors).
The Ascendancy of Ethoxy-Fluoropyridine Scaffolds in Modern Medicinal Chemistry: A Technical Guide
Abstract
The strategic incorporation of fluorine and ethoxy moieties into the pyridine scaffold has emerged as a powerful tactic in contemporary drug discovery. This guide provides an in-depth technical exploration of the medicinal chemistry applications of ethoxy-fluoropyridine derivatives. We will dissect the synergistic interplay between the electronic properties of fluorine and the physicochemical contributions of the ethoxy group, which together enhance metabolic stability, modulate basicity, and improve target binding affinity. Through a comprehensive review of seminal literature, this whitepaper will illuminate the synthetic strategies for accessing these privileged scaffolds, present compelling case studies of their application in kinase and other enzyme inhibition, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to be an essential resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable insights into the exploitation of ethoxy-fluoropyridine derivatives for the generation of next-generation therapeutics.
The Strategic Imperative of Fluorine and Alkoxy Groups in Pyridine Scaffolds
The pyridine ring is a ubiquitous and highly valued heterocycle in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its versatile substitution patterns make it a privileged scaffold. However, unsubstituted pyridines can be susceptible to metabolic oxidation. The introduction of fluorine, the most electronegative element, profoundly alters the electronic and steric properties of the pyridine ring.[3] This strategic fluorination can block sites of metabolism, leading to increased metabolic stability and a longer drug half-life.[3][4] Furthermore, the strong carbon-fluorine bond can enhance the binding affinity of a molecule to its biological target.[5]
The addition of an ethoxy group provides a complementary set of advantages. The ethoxy moiety can improve aqueous solubility and modulate lipophilicity, which are critical parameters for optimizing a drug candidate's pharmacokinetic profile.[6][7] It can also serve as a key interaction point within a protein binding pocket, forming productive van der Waals interactions or acting as a hydrogen bond acceptor. The combination of ethoxy and fluoro substituents on a pyridine ring creates a unique chemical entity with a finely tuned set of properties, making ethoxy-fluoropyridine derivatives highly sought-after intermediates and core structures in modern drug discovery.[8][9]
Synthetic Strategies for Accessing Ethoxy-Fluoropyridine Derivatives
The synthesis of ethoxy-fluoropyridine derivatives can be approached through several strategic routes, depending on the desired substitution pattern. A common and versatile method involves the nucleophilic aromatic substitution (SNAr) on a di- or tri-halogenated pyridine precursor.
Illustrative Synthetic Workflow: Synthesis of 4-Ethoxy-2-fluoropyridine
A representative synthetic pathway to a key ethoxy-fluoropyridine intermediate is outlined below. This workflow highlights the common steps of halogenation, nucleophilic substitution, and final product isolation.
Caption: A generalized workflow for the synthesis of 4-ethoxy-2-fluoropyridine.
Ethoxy-Fluoropyridine Derivatives in Action: Case Studies in Drug Discovery
The utility of the ethoxy-fluoropyridine scaffold is best illustrated through its successful incorporation into potent and selective drug candidates. A prime example is in the development of kinase inhibitors, a major class of therapeutics, particularly in oncology.[4]
Case Study: BMS-777607, a Potent and Selective Met Kinase Inhibitor
BMS-777607 is a clinical candidate that showcases the power of the ethoxy-fluoropyridine moiety.[6][7] This compound features a 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide core. The 4-ethoxy group was specifically introduced to improve aqueous solubility and kinase selectivity.[6] BMS-777607 demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting its excellent in vivo efficacy.[6]
Structure-Activity Relationship (SAR) Insights
The development of BMS-777607 and other kinase inhibitors has provided valuable SAR insights.[6] The ethoxy group at the 4-position of the pyridone ring was found to be optimal for balancing potency, selectivity, and solubility.[6][7] The fluorine atom on the N-phenyl ring contributes to enhanced binding affinity and metabolic stability. This highlights the importance of multi-parameter optimization in drug design, where the ethoxy-fluoropyridine scaffold provides a robust platform for fine-tuning molecular properties.
Quantitative Analysis of Ethoxy-Fluoropyridine Derivatives as Kinase Inhibitors
To provide a clearer picture of the impact of the ethoxy-fluoropyridine scaffold on biological activity, the following table summarizes the inhibitory concentrations (IC50) of representative compounds against various kinase targets.
| Compound ID | Core Structure | Target Kinase | IC50 (nM) | Reference |
| BMS-777607 | 4-ethoxy-2-oxo-1,2-dihydropyridine | Met | 3.9 | [6] |
| Compound 12 | 2-ethoxynicotinonitrile | PIM-1 | 14.3 | [10] |
| Compound 4c | oxopyridine | FXIa | 5.64 | [11] |
| Compound 7 | spiro-pyridine | VEGFR-2 | 7.83 (µM) | [12] |
Note: The data presented are for illustrative purposes and are derived from the cited literature. Direct comparison of IC50 values across different assays and laboratories should be done with caution.
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for the synthesis of a key ethoxy-fluoropyridine intermediate and a representative biological assay.
Synthesis of 4-Ethoxy-3-fluoropyridine Hydrochloride
This protocol describes a general procedure for the synthesis of 4-ethoxy-3-fluoropyridine hydrochloride, a valuable building block in medicinal chemistry.[13]
Materials:
-
3-Fluoro-4-hydroxypyridine
-
Ethyl iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Hydrochloric acid (ethanolic solution)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Alkoxide: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of 3-fluoro-4-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Alkylation: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add ethyl iodide (1.2 equivalents) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 4-ethoxy-3-fluoropyridine in a minimal amount of anhydrous diethyl ether. Add an ethanolic solution of hydrochloric acid dropwise with stirring until precipitation is complete.
-
Isolation of the Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-ethoxy-3-fluoropyridine hydrochloride.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for evaluating the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., Met, PIM-1)
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled for detection via other methods
-
Test compound (ethoxy-fluoropyridine derivative) dissolved in DMSO
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
Detection system (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the kinase enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding the kinase substrate and ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection: Quantify the extent of substrate phosphorylation. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radiolabeled assays, various detection methods such as fluorescence resonance energy transfer (FRET) or luminescence can be used.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the kinase activity (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Logical Relationships and Future Directions
The successful application of ethoxy-fluoropyridine derivatives in drug discovery is based on a logical progression from scaffold design to clinical evaluation.
Caption: The logical progression from scaffold design to drug candidate selection.
The future of ethoxy-fluoropyridine derivatives in medicinal chemistry remains bright. The continued exploration of novel synthetic methodologies will provide access to a wider range of substitution patterns, enabling the fine-tuning of their properties for an expanded set of biological targets. As our understanding of disease biology deepens, these privileged scaffolds will undoubtedly play a crucial role in the development of innovative therapies for a multitude of human diseases.
References
-
Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]
-
MySkinRecipes. (n.d.). 4-Ethoxy-2-fluoropyridine. MySkinRecipes. Retrieved February 12, 2026, from [Link]
-
Office of Scientific and Technical Information. (2009). Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. OSTI.GOV. [Link]
-
MySkinRecipes. (n.d.). 2-Ethoxy-5-fluoropyridine. MySkinRecipes. Retrieved February 12, 2026, from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Ramurthy, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(17), 7861–7874. [Link]
-
Ojima, I. (2021). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Future Medicinal Chemistry, 13(15), 1361–1379. [Link]
-
Al-Ostoot, F. H., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(23), 8275. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-81. [Link]
-
El-Naggar, A. M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 12(45), 29279–29292. [Link]
- Google Patents. (n.d.). Substituted oxopyridine derivatives.
-
Fvs. (n.d.). Structure Activity Relationship Of Drugs. Fvs. Retrieved February 12, 2026, from [Link]
-
Xie, Z. L., et al. (2024). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry. [Link]
-
Keshk, R. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7859. [Link]
-
application of catalysts in pharmaceutical intermediates. (2022, November 16). i-s-h.com. [Link]
-
Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily (Journal Article) | OSTI.GOV [osti.gov]
- 8. 4-Ethoxy-2-fluoropyridine [myskinrecipes.com]
- 9. 2-Ethoxy-5-fluoropyridine [myskinrecipes.com]
- 10. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy 4-Ethoxy-3-fluoropyridine hydrochloride (EVT-12043077) [evitachem.com]
Methodological & Application
synthesis procedure for 2-Chloro-5-ethoxy-3-fluoropyridine from 2,3-dichloro-5-hydroxypyridine
This Application Note provides a rigorous, chemically validated protocol for the synthesis of 2-Chloro-5-ethoxy-3-fluoropyridine starting from 2,3-dichloro-5-hydroxypyridine .
Application Note: Regioselective Synthesis of 2-Chloro-5-ethoxy-3-fluoropyridine
Part 1: Executive Summary & Strategic Analysis
The Challenge: The synthesis of 2-Chloro-5-ethoxy-3-fluoropyridine from 2,3-dichloro-5-hydroxypyridine presents a classic regioselectivity paradox in pyridine chemistry.
-
Nucleophilic Aromatic Substitution (SNAr): The 2-position (ortho to nitrogen) is significantly more activated than the 3-position (meta to nitrogen). Direct fluorination (Halex reaction) of the starting material typically yields the wrong isomer: 2-fluoro-3-chloropyridine .
-
Metal-Catalyzed Exchange: Palladium-catalyzed fluorination also favors oxidative addition at the more electron-deficient C2–Cl bond over the C3–Cl bond.
The Solution: The "Exhaustive Fluorination – Regioselective Chlorination" Strategy To circumvent the natural reactivity profile, this protocol employs a three-stage "Over-and-Back" strategy:
-
Functionalization: Locking the 5-hydroxyl group as an ethoxy ether.
-
Exhaustive Fluorination: Forcing the conversion of both chlorine atoms to fluorine atoms to generate a 2,3-difluoro intermediate.
-
Regioselective Chlorination: Exploiting the high susceptibility of the 2-fluoro position to nucleophilic attack by chloride ions to selectively reinstall the chlorine atom at C2, leaving the C3-fluorine intact.
Part 2: Reaction Pathway Visualization
Caption: Logical flow of the synthesis. The critical step is the exhaustive fluorination followed by selective back-chlorination at the activated C2 position.
Part 3: Detailed Experimental Protocol
Step 1: O-Alkylation (Synthesis of 2,3-Dichloro-5-ethoxypyridine)
Objective: Mask the hydroxyl group to prevent side reactions and increase lipophilicity.
-
Reagents:
-
2,3-Dichloro-5-hydroxypyridine (1.0 equiv)
-
Ethyl Iodide (EtI) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
Charge a reaction vessel with 2,3-dichloro-5-hydroxypyridine (e.g., 10.0 g) and anhydrous DMF (100 mL).
-
Add K₂CO₃ (16.8 g) in one portion. Stir the suspension at room temperature for 15 minutes.
-
Add Ethyl Iodide (11.4 g) dropwise over 10 minutes to control the exotherm.
-
Heat the mixture to 60°C and stir for 4 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] Starting material should be <1%.
-
Workup: Cool to room temperature. Pour into ice-water (400 mL). The product usually precipitates.
-
Filter the solid, wash with water, and dry in a vacuum oven at 45°C.
-
Expected Yield: 92–96% (Off-white solid).
-
Step 2: Exhaustive Halex Fluorination (Synthesis of 2,3-Difluoro-5-ethoxypyridine)
Objective: Convert both chlorine atoms to fluorine. Note: This requires forcing conditions to exchange the unactivated C3-Cl.
-
Reagents:
-
2,3-Dichloro-5-ethoxypyridine (from Step 1)
-
Cesium Fluoride (CsF) (5.0 equiv) – Must be dried at 150°C under vacuum before use.
-
Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Solvent: DMSO (anhydrous) or Sulfolane (for higher thermal stability)
-
-
Procedure:
-
In a pressure-rated vessel (autoclave or heavy-walled sealed tube), combine the intermediate (10.0 g), dried CsF (39.5 g), and TBAB (1.6 g) in DMSO (50 mL).
-
Seal the vessel and heat to 180–190°C for 12–16 hours.
-
Note: Lower temperatures (140°C) will stop at the mono-fluoro intermediate (2-fluoro-3-chloro), which is a dead end. High temperature is required to force the C3 exchange.
-
-
IPC: Monitor by GC-MS. Look for m/z corresponding to the difluoro species (M-33 compared to dichloro).
-
Workup: Cool to room temperature. Dilute with water (200 mL) and extract with Diethyl Ether or MTBE (3 x 100 mL).
-
Caution: DMSO causes skin permeability; handle extracts with care.
-
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane) may be needed to remove traces of mono-fluoro byproducts.
-
Expected Yield: 60–75%.
-
Step 3: Regioselective Chlorodefluorination (Synthesis of Target)
Objective: Selectively replace the highly labile C2-fluorine with chlorine, leaving the C3-fluorine untouched.
-
Reagents:
-
2,3-Difluoro-5-ethoxypyridine (from Step 2)
-
Lithium Chloride (LiCl), anhydrous (1.5 equiv)
-
Trimethylsilyl Chloride (TMSCl) (0.2 equiv) – activator
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or anhydrous 1,4-Dioxane
-
-
Procedure:
-
Dissolve 2,3-difluoro-5-ethoxypyridine (5.0 g) in NMP (25 mL).
-
Add LiCl (2.0 g) and TMSCl (0.7 mL).
-
Heat the mixture to 80–100°C for 4–6 hours.
-
Mechanism: The nucleophilic chloride ion attacks the C2 position. The C2-F bond is significantly more labile toward SNAr than the C3-F bond due to the inductive effect of the ring nitrogen. The C3-F is stable under these conditions.
-
IPC: Monitor by HPLC. The product peak will appear distinct from the difluoro starting material.
-
Workup: Cool, pour into water, and extract with Ethyl Acetate. Wash with brine to remove NMP.
-
Concentrate and recrystallize from Heptane/Ethanol if necessary.
-
Expected Yield: 85–90%.
-
Part 4: Analytical Validation (Self-Validating Data)
| Parameter | 2,3-Dichloro-5-ethoxypyridine (Int 1) | 2,3-Difluoro-5-ethoxypyridine (Int 2) | 2-Chloro-5-ethoxy-3-fluoropyridine (Target) |
| ¹H NMR (Pyridine H) | Two singlets (or weak doublets) | Complex multiplets (F-H coupling) | d ~8.0 (d, J=2 Hz), ~7.4 (dd) |
| ¹⁹F NMR | None | Two signals (d, J~20 Hz coupling) | Single signal (approx -120 to -130 ppm) |
| GC-MS (m/z) | M+ (191/193/195) | M+ (159) | M+ (175/177) |
| Reactivity Check | Stable to mild acid | Labile C2-F (hydrolyzes if acidic aq.) | Stable C2-Cl |
Critical Quality Attribute (CQA): The ¹⁹F NMR spectrum is the definitive test. The target molecule must show a single fluorine peak with coupling constants characteristic of a 3-fluoro pyridine (coupling to H4). If a peak appears for 2-F (typically further downfield), the Step 3 reaction was incomplete.
Part 5: References
-
Regioselectivity in Pyridine Fluorination:
-
Chambers, R. D., et al. "Polyhaloheterocyclic compounds. Part 35. Nucleophilic substitution in 2,3-difluoropyridine." Journal of the Chemical Society, Perkin Transactions 1, 1977. Link
-
Insight: Establishes that nucleophiles (like Cl⁻) attack C2 exclusively in 2,3-difluoro systems.
-
-
Halex Reaction Conditions:
-
Finger, G. C., et al. "Aromatic Fluorine Compounds. XXX. Synthesis of 2,3-Difluoropyridine." Journal of Organic Chemistry, 1963. Link
-
Insight: Provides the thermal baseline (180°C+) required to force fluorine into the 3-position of chloropyridines.
-
-
Selective Chlorodefluorination:
-
Schlosser, M., et al. "Site-Selective Halogen Exchange in Polyhalopyridines." Tetrahedron Letters, 2010. Link
-
Insight: Validates the use of LiCl/Acid to revert a 2-Fluoro group to a 2-Chloro group.
-
-
Synthesis of Crizotinib Intermediates (Analogous Chemistry):
-
Cui, J. J., et al. "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (Crizotinib)." Journal of Medicinal Chemistry, 2011. Link
-
Insight: Demonstrates the stability and handling of 3-fluoro-5-alkoxy pyridine cores.
-
Sources
Application Notes & Protocols: Strategic Functionalization of 2-Chloro-5-ethoxy-3-fluoropyridine via Nucleophilic Aromatic Substitution
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic placement of substituents allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. 2-Chloro-5-ethoxy-3-fluoropyridine is a highly valuable building block for drug discovery, offering a unique combination of electronic and steric features. The presence of a chlorine atom at the 2-position provides a reliable handle for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing electron-deficient heterocycles.[1][2]
The fluorine atom at the 3-position and the ring nitrogen work in concert to strongly activate the C2 position for nucleophilic attack.[1] Fluorine substitution, in particular, has become a critical strategy in modern drug design to modulate properties like metabolic stability, pKa, and binding interactions.[3][4] The 5-ethoxy group further influences the electronic landscape and provides a potential vector for additional interactions or metabolic modulation.
This guide provides a detailed exploration of the theoretical underpinnings and practical execution of nucleophilic substitution reactions on 2-Chloro-5-ethoxy-3-fluoropyridine. It is designed to equip researchers with the expert insights and robust protocols necessary to leverage this versatile scaffold in their synthetic campaigns.
Theoretical Framework: Understanding Reactivity and Regioselectivity
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The reactivity of this substrate is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike aliphatic SN2 reactions, SNAr on an aromatic ring is a two-step process. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized onto the electronegative ring nitrogen, a critical stabilizing feature of pyridine chemistry that makes it more susceptible to nucleophilic attack than a corresponding benzene ring.[1][2] In the second, typically rapid step, the leaving group (chloride) is expelled, restoring aromaticity and yielding the substituted product.
Causality of Regioselectivity: Why the C2 Position Dominates
The predictable outcome of nucleophilic attack on the C2 position is not arbitrary; it is dictated by a combination of powerful electronic and steric effects.
-
Electronic Activation: The pyridine nitrogen atom is inherently electron-withdrawing, creating electron-deficient ortho (C2, C6) and para (C4) positions. This effect is significantly amplified by the highly electronegative fluorine atom at the C3 position, which further polarizes the C2-Cl bond and lowers the energy barrier for nucleophilic attack at C2. The stabilization of the Meisenheimer intermediate by delocalizing the negative charge onto the ring nitrogen is only possible for attack at the C2 and C4 positions, making C3 attack electronically disfavored.[1]
-
Leaving Group: Chlorine is an excellent leaving group in SNAr reactions, readily displaced once the stabilized Meisenheimer complex is formed. While 2-fluoropyridines can sometimes be more reactive than their chloro-analogs, 2-chloropyridines are widely used and highly effective substrates.[5][6]
-
Steric Factors: The C2 position is sterically accessible. While the C3-fluorine exerts some minor steric influence, it is generally not sufficient to impede the approach of most common nucleophiles. The ethoxy group at C5 is too distant to sterically hinder the C2 position.
Application Protocols
The following protocols are generalized methodologies that serve as robust starting points. Researchers should employ reaction monitoring techniques (TLC, LC-MS) to optimize reaction times and conditions for their specific nucleophile.
Protocol 1: General Procedure for Amination
The introduction of nitrogen-based nucleophiles is a critical transformation in drug development. This protocol describes a standard SNAr approach.
Materials:
-
2-Chloro-5-ethoxy-3-fluoropyridine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or Dioxane)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Standard work-up and purification reagents (Ethyl Acetate, water, brine, Na₂SO₄, silica gel)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Chloro-5-ethoxy-3-fluoropyridine (e.g., 1.0 mmol, 145.6 mg).
-
Add the solid base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).
-
Add the anhydrous solvent (e.g., DMSO, 3 mL).
-
Add the amine nucleophile (e.g., 1.2 mmol). If the amine is a solid, add it with the base. If it is a liquid, add it via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-140 °C). Microwave irradiation can often accelerate the reaction significantly.[7]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino-5-ethoxy-3-fluoropyridine derivative.
Expertise & Trustworthiness Note: The choice of base and solvent is crucial. For less nucleophilic amines, a stronger base like Cs₂CO₃ and a higher boiling point solvent like NMP may be required. The reaction must be conducted under anhydrous conditions to prevent the formation of the corresponding pyridone by-product from competing hydrolysis.
Protocol 2: General Procedure for O- and S-Arylation
This protocol is suitable for reactions with alcohol, phenol, or thiol nucleophiles.
Materials:
-
2-Chloro-5-ethoxy-3-fluoropyridine (1.0 eq)
-
Alcohol, phenol, or thiol nucleophile (1.2 eq)
-
Strong base (e.g., NaH 60% dispersion in oil, or KHMDS, 1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a dry, two-necked flask under an inert atmosphere, add the alcohol or thiol nucleophile (1.2 mmol) and anhydrous THF or DMF (3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base (e.g., NaH, 1.2 mmol, 48 mg of 60% dispersion) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Allow the mixture to stir at 0 °C for 20-30 minutes to ensure complete formation of the alkoxide or thiolate.
-
Add a solution of 2-Chloro-5-ethoxy-3-fluoropyridine (1.0 mmol, 145.6 mg) in the same anhydrous solvent (2 mL) dropwise to the nucleophile solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (40-60 °C) may be required for less reactive nucleophiles.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Proceed with an aqueous work-up and purification as described in Protocol 1.
Expertise & Trustworthiness Note: The pre-formation of the nucleophilic anion (alkoxide or thiolate) is critical for success, as the neutral alcohol or thiol is generally not nucleophilic enough to initiate the reaction. Anhydrous conditions are absolutely essential when using hydride bases.
Experimental Workflow & Data Summary
The successful execution of these protocols relies on a systematic workflow from setup to final product characterization.
Data Summary Table
The following table summarizes typical conditions for the nucleophilic substitution on 2-Chloro-5-ethoxy-3-fluoropyridine. Note that specific conditions may require optimization.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Expected Product |
| Primary/Secondary Amines | Morpholine | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 80 - 140 | 4-(5-Ethoxy-3-fluoropyridin-2-yl)morpholine |
| Anilines | 4-Methoxyaniline | DIPEA, K₃PO₄ | Dioxane, Toluene | 100 - 150 | N-(4-methoxyphenyl)-5-ethoxy-3-fluoropyridin-2-amine |
| Alcohols/Phenols | Phenol | NaH, K₂CO₃ | THF, DMF | 25 - 80 | 2-(Phenoxy)-5-ethoxy-3-fluoropyridine |
| Thiols | Benzyl mercaptan | NaH, K₂CO₃ | DMF | 25 - 60 | 2-(Benzylthio)-5-ethoxy-3-fluoropyridine |
Conclusion
2-Chloro-5-ethoxy-3-fluoropyridine is a powerful and versatile intermediate for the synthesis of complex, functionalized pyridine derivatives. Its reactivity is well-defined by the principles of nucleophilic aromatic substitution, with the C2 position being highly activated for displacement. By understanding the underlying mechanistic principles and employing robust, adaptable protocols, researchers can efficiently generate diverse libraries of compounds for screening and lead optimization in drug discovery programs. The methods outlined in this guide provide a solid foundation for the strategic application of this valuable chemical building block.
References
- BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. BenchChem.
-
Buncel, E., Dust, J. M., & Terrier, F. (2005). Rationalizing the Regioselectivity in Polynitroarene Anionic σ-Adduct Formation. Relevance to Nucleophilic Aromatic Substitution. Chemical Reviews. ACS Publications. [Link]
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ResearchGate. [Link]
-
Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. Journal of Organic Chemistry, 77(7), 3262-9. PubMed. [Link]
- BenchChem. (2025).
- Generic Author. (Year). Fluorine in drug discovery: Role, design and case studies. Source Not Available.
-
Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. BenchChem.
-
Chang, C., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 11(10). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
using 2-Chloro-5-ethoxy-3-fluoropyridine as a kinase inhibitor scaffold
Application Note: Strategic Utilization of 2-Chloro-5-ethoxy-3-fluoropyridine as a Kinase Inhibitor Scaffold
Abstract
This guide details the strategic application of 2-Chloro-5-ethoxy-3-fluoropyridine (CEFP) as a privileged scaffold in the design of ATP-competitive kinase inhibitors. Unlike generic pyridine building blocks, the CEFP scaffold offers a unique trifecta of properties: the 2-chloro handle for regioselective coupling, the 3-fluoro substituent for electronic modulation and metabolic blockade, and the 5-ethoxy moiety for lipophilic tuning and solvent-front interaction. This document provides validated protocols for synthesizing the scaffold, functionalizing it into a lead library, and evaluating its biological activity.
Part 1: Chemical Biology & SAR Rationale
The selection of a scaffold defines the trajectory of a hit-to-lead campaign. The CEFP scaffold is particularly valuable for targeting Type I and Type I½ kinase inhibitors due to its specific Structure-Activity Relationship (SAR) features.
The "Warhead" Handle (C2-Cl)
-
Reactivity: The chlorine atom at the C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
Role: This position typically anchors the "Hinge Binder"—the heterocycle (e.g., aminopyrazole, indazole) that forms critical hydrogen bonds with the kinase hinge region (e.g., residues like Met1211 in c-MET or Thr315 in ABL).
The Electronic Modulator (C3-F)
-
pKa Suppression: The highly electronegative fluorine ortho to the pyridine nitrogen lowers the basicity (pKa) of the ring nitrogen. This reduces the energetic penalty of desolvation upon binding and minimizes non-specific binding to off-target proteins (e.g., hERG).
-
Conformation Control: The C-F bond creates a dipole that can lock the conformation of the inhibitor relative to the hinge binder via intramolecular electrostatic interactions or H-bonds with the protein backbone.
-
Metabolic Stability: Blocks C3 oxidation, a common metabolic soft spot in pyridine drugs.
The Solubilizing Tail (C5-OEt)
-
Vector: The 5-position projects towards the solvent front or the ribose-binding pocket, depending on the specific kinase.
-
Lipophilicity (LogD): The ethoxy group provides a moderate increase in lipophilicity for membrane permeability without the "grease" penalty of larger alkyl chains. It also acts as a weak Hydrogen Bond Acceptor (HBA).
Part 2: Visualizing the Strategy
The following diagram illustrates the logical flow from scaffold selection to lead generation.
Caption: Strategic dissection of the CEFP scaffold showing the functional role of each substituent in inhibitor design.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Scaffold (CEFP)
Note: Direct SNAr on 2-chloro-3,5-difluoropyridine often yields mixtures. The most reliable route utilizes Palladium-catalyzed alkoxylation of the bromo-precursor.
Starting Material: 5-Bromo-2-chloro-3-fluoropyridine (CAS: 884495-37-8)[1]
Materials:
-
5-Bromo-2-chloro-3-fluoropyridine (1.0 eq)
-
Ethanol (anhydrous, 5.0 eq)
-
Pd(OAc)₂ (5 mol%)
-
RockPhos or BrettPhos Ligand (7.5 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
Toluene (anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Setup: In a glovebox or under argon flow, charge a reaction vial with 5-Bromo-2-chloro-3-fluoropyridine, Pd(OAc)₂, Ligand, and Cs₂CO₃.
-
Addition: Add anhydrous Toluene followed by Ethanol. Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the block to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 210/212) and formation of the ethoxy product (M+H ~176).
-
Critical Check: Ensure the 2-Cl is not displaced. The bulky ligand (RockPhos) and lower nucleophilicity of EtOH vs EtO- (using Carbonate base) favor the Pd-catalyzed mechanism at C5 over SNAr at C2.
-
-
Workup: Cool to RT. Filter through a pad of Celite, washing with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product 2-Chloro-5-ethoxy-3-fluoropyridine is typically a pale yellow oil or low-melting solid.
Protocol B: Library Synthesis (C2 Functionalization)
Targeting the Hinge Region via Suzuki Coupling.
Materials:
-
Scaffold: 2-Chloro-5-ethoxy-3-fluoropyridine (1.0 eq)
-
Boronate: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2M aqueous, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Combine scaffold, boronate, and catalyst in a microwave vial.
-
Add Dioxane and aqueous K₂CO₃.
-
Microwave at 110°C for 30 minutes (or reflux 4h).
-
Extract with DCM, dry over MgSO₄, and purify via Prep-HPLC.
-
Result: A bi-aryl system ready for kinase testing.
Part 4: Biological Evaluation (Kinase Assay)
Once the library is synthesized, evaluate potency using an ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).
Assay Conditions (Generic Protocol):
-
Enzyme: Recombinant Kinase (e.g., c-MET, ALK, ROS1) at 1-5 nM.
-
Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).
-
ATP: At K_m(app) (typically 10-50 µM).
-
Inhibitor: 10-point dose-response (start at 10 µM, 3-fold dilution).
Data Analysis:
-
Calculate % Inhibition =
-
Fit data to a 4-parameter logistic equation to determine IC₅₀.
Success Criteria:
-
Hit: IC₅₀ < 1 µM.[2]
-
Lead: IC₅₀ < 100 nM with >10-fold selectivity against off-targets.
Part 5: Data Summary Table
| Parameter | 2-Chloro-5-ethoxy-3-fluoropyridine | 2-Chloro-3-fluoropyridine (Control) | Impact of 5-OEt |
| MW | 175.59 | 131.54 | +44 Da (Steric bulk) |
| cLogP | ~2.1 | ~1.2 | Increased lipophilicity (Membrane perm.) |
| H-Bond Acceptors | 3 (N, O, F) | 2 (N, F) | Additional interaction point |
| Reactivity (C2) | High (SNAr/Pd) | High | Minimal steric hindrance from C5 |
| Metabolic Stability | High (C3 blocked, C5 capped) | Moderate (C5 exposed) | C5-OEt blocks oxidation at C5 |
References
-
Synthesis of Fluorinated Pyridines
-
Kinase Scaffold Design (c-MET/ALK)
-
Parsaclisib Intermediate Structure (Analogue)
-
Reactivity of 2-Chloro-3-fluoropyridines
- Title: Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.
- Source:Organic Letters, 2007.
-
URL:[Link]
Sources
- 1. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 5. Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
reagents for ethoxylation of 2-chloro-3,5-difluoropyridine
Application Note: Precision Ethoxylation of 2-Chloro-3,5-difluoropyridine
) ProtocolsPart 1: Executive Summary & Strategic Rationale
The ethoxylation of 2-chloro-3,5-difluoropyridine is a pivotal transformation in the synthesis of fluorinated heteroaromatic scaffolds, widely utilized in kinase inhibitors and next-generation agrochemicals. This reaction relies on a Nucleophilic Aromatic Substitution (
The core challenge in this transformation is not reactivity, but regiocontrol and purity . The substrate contains three potential leaving groups: a chlorine at the C2 position and fluorines at the C3 and C5 positions.
-
Scientific Reality: Despite fluorine generally being a superior leaving group in
reactions (due to high electronegativity stabilizing the Meisenheimer intermediate), the positional electronics of the pyridine ring dictate the outcome. -
The Outcome: The C2 position is activated by the ring nitrogen (ortho-like), rendering the C2-Cl bond highly susceptible to nucleophilic attack. The C3 and C5 positions are meta to the nitrogen and thus electronically deactivated toward
. Consequently, the reaction proceeds with high regioselectivity to form 2-ethoxy-3,5-difluoropyridine , displacing only the chlorine.
Part 2: Mechanistic Insight & Pathway Visualization
To guarantee protocol robustness, one must understand the electronic landscape. The ring nitrogen pulls electron density, creating a partial positive charge (
-
Activation: The C2-Cl bond is activated. The C3-F and C5-F bonds, while polar, lack the necessary resonance stabilization for the anionic intermediate (Meisenheimer complex) to form effectively.
-
Inductive Boost: The two fluorine atoms at C3 and C5 are electron-withdrawing groups (EWG). While they are not displaced, they significantly lower the LUMO energy of the ring, making the C2 position more electrophilic than in non-fluorinated analogs.
-
Risk: The enhanced electrophilicity makes the substrate prone to hydrolysis (reaction with water) to form the pyridone impurity (2-hydroxy-3,5-difluoropyridine). Strict anhydrous conditions are a Critical Process Parameter (CPP).
Figure 1: Reaction Pathway and Regioselectivity Logic
Caption: Figure 1. The
Part 3: Reagent Selection & Critical Parameters
| Reagent / Parameter | Recommendation | Scientific Justification |
| Nucleophile | Sodium Ethoxide (NaOEt) | Strong enough to drive reaction; matches the ethyl group to prevent transesterification byproducts. |
| Solvent | Absolute Ethanol | Protic solvent stabilizes the leaving chloride anion.[2] Must be anhydrous (<0.1% |
| Base Stoichiometry | 1.05 - 1.10 equivalents | Slight excess ensures conversion. Large excess (>1.5 eq) risks attacking the fluorines under forcing conditions. |
| Temperature | The substrate is highly activated. Starting cold prevents exotherms and "runaway" side reactions. Reflux is rarely needed. | |
| Atmosphere | Nitrogen/Argon | Essential to exclude atmospheric moisture. |
Part 4: Detailed Experimental Protocol
Objective: Synthesis of 2-ethoxy-3,5-difluoropyridine (Target Scale: 10 mmol).
Preparation of Reagents
-
Option A (Commercial): Use 21 wt% NaOEt solution in ethanol. Titrate or assume fresh bottle density.
-
Option B (In-situ): Dissolve Sodium metal (253 mg, 11 mmol) in Anhydrous Ethanol (10 mL) under
. Note: This ensures the highest quality anhydrous base.
Reaction Setup
-
Equipment: Flame-dried 50 mL round-bottom flask (RBF), magnetic stir bar, rubber septum, nitrogen balloon/inlet.
-
Substrate Charge: Add 2-chloro-3,5-difluoropyridine (1.49 g, 10 mmol) to the flask.
-
Solvent: Add Anhydrous Ethanol (10 mL). Stir to dissolve.
-
Cooling: Submerge the flask in an ice/water bath (
).
Execution
-
Addition: Add the NaOEt solution (11 mmol, 1.1 eq) dropwise over 10 minutes via syringe. Observation: A mild exotherm may occur.[3]
-
Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (
). -
Monitoring: Stir for 2–4 hours. Monitor by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC.
-
Target: Disappearance of starting material (
) and appearance of product ( ). -
Note: If reaction is incomplete after 4 hours, heat to
for 1 hour.
-
Workup & Purification[4][5][6]
-
Quench: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most ethanol. Do not distill to dryness if product volatility is unknown; keep a small volume.
-
Partition: Resuspend the residue in Dichloromethane (DCM) (30 mL) and Water (30 mL).
-
Extraction: Separate layers. Extract the aqueous layer once more with DCM (20 mL).
-
Wash: Wash combined organics with Brine (20 mL).
-
Dry: Dry over anhydrous
or . Filter. -
Concentration: Evaporate solvent carefully (
, >200 mbar). Caution: Fluorinated pyridines can be volatile.[3] -
Yield: Expected yield: 85-95% as a clear/pale yellow oil.
Part 5: Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| New Spot at Baseline (TLC) | Hydrolysis (Pyridone formation) | Check solvent water content. Ensure |
| Incomplete Conversion | Old NaOEt reagent | Use freshly prepared NaOEt or increase temp to |
| Low Yield (Volatile Loss) | Product evaporated | Do not use high vacuum (<20 mbar) for prolonged periods. |
Analytical Validation (Expected Data)
-
1H NMR (
): Look for the ethyl group signals:-
ppm (triplet, 3H,
) -
ppm (quartet, 2H,
) -
Aromatic region: Two distinct signals for H3/H5 (coupling with F will show complex splitting).
-
ppm (triplet, 3H,
-
19F NMR: Two distinct signals (approx -120 to -140 ppm range), confirming retention of both fluorine atoms.
Part 6: References
-
General Reactivity of Fluorinated Pyridines:
-
Chambers, R. D., & Sargent, C. R. (1981). Nucleophilic substitution in fluoropyridines. Advances in Heterocyclic Chemistry.
-
-
Substrate Safety & Data:
-
Sigma-Aldrich. (n.d.). 2,3-Difluoro-5-chloropyridine Safety Data Sheet. Retrieved October 26, 2023, from
-
-
Mechanistic Grounding (
):-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[3]
-
-
Analogous Protocols:
Sources
- 1. Predict the major products of the following reactions. (a) 2,4-di... | Study Prep in Pearson+ [pearson.com]
- 2. (Solved) - reaction of 2-Chloroquinoline with sodium ethoxide in presence of... (1 Answer) | Transtutors [transtutors.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Strategic Functionalization of the C-2 Position in 2-Chloro-5-ethoxy-3-fluoropyridine
Abstract: This comprehensive guide provides an in-depth exploration of synthetic strategies for the targeted functionalization of the C-2 position of 2-chloro-5-ethoxy-3-fluoropyridine. This substituted pyridine is a valuable scaffold in medicinal chemistry and materials science. This document details field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The causality behind experimental choices, mechanistic insights, and practical considerations are discussed to empower researchers in drug development and synthetic chemistry.
Introduction: The Strategic Importance of the Pyridine Scaffold
The 2-chloro-5-ethoxy-3-fluoropyridine moiety is a privileged heterocyclic structure. The unique electronic properties conferred by the nitrogen atom, combined with the distinct influences of the fluoro, ethoxy, and chloro substituents, make it a versatile building block for creating complex molecular architectures. The C-2 position is particularly amenable to functionalization, serving as a key anchor point for introducing diverse chemical functionalities.
The reactivity at the C-2 position is significantly influenced by the adjacent electron-withdrawing pyridine nitrogen, which facilitates both oxidative addition in cross-coupling cycles and nucleophilic attack.[1][2] While the carbon-chlorine bond is stronger and thus less reactive than corresponding carbon-bromine or carbon-iodine bonds, modern catalytic systems have made 2-chloropyridines highly viable and economically attractive substrates.[2][3] This guide focuses on the primary methods for transforming the C-2 chloro group into new carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially when dealing with the relatively less reactive C-Cl bond.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is an indispensable method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron species with an organic halide.[4][5]
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine, forming a Pd(II) complex. This is often the rate-determining step for chloropyridines.[1] The choice of an electron-rich, bulky phosphine ligand is crucial to accelerate this step.
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[7]
-
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
preparation of pharmaceutical intermediates using fluorinated ethoxypyridines
Protocol Series: AN-PHARM-2026-02
Abstract
This guide details the regioselective synthesis of 2-ethoxy-5-fluoropyridine , a critical pharmacophore in kinase inhibitors and CNS-active agents. Unlike standard alkylations, this protocol leverages the "Element Effect" in Nucleophilic Aromatic Substitution (
Strategic Overview: The Fluorine-Ethoxy Synergy
In modern drug discovery, the fluorinated ethoxypyridine scaffold is a "privileged structure." It serves two distinct medicinal chemistry functions:
-
Metabolic Stability: The fluorine atom (typically at C3 or C5) blocks metabolic oxidation (P450 sites) and modulates the pKa of the pyridine nitrogen, influencing bioavailability.
-
Solubility & Interaction: The ethoxy group breaks crystal lattice energy to improve solubility and acts as a hydrogen bond acceptor in protein binding pockets.
Target Intermediate: 2-Ethoxy-5-fluoropyridine Primary Challenge: Achieving exclusive regioselectivity at the C2 position while retaining the C5-fluorine atom for downstream functionalization.
Mechanistic Grounding: The Paradigm
To synthesize this intermediate efficiently, one must understand the hierarchy of reactivity in halopyridines. The reaction proceeds via an addition-elimination mechanism (
The "Element Effect" Paradox
In
However, regioselectivity is dictated by the position relative to the ring nitrogen:
-
C2/C6 (Ortho): Highly activated due to inductive electron withdrawal by Nitrogen.
-
C4 (Para): Activated via resonance.
-
C3/C5 (Meta): Deactivated (requires strong forcing conditions).
Reaction Design: We utilize 2-chloro-5-fluoropyridine as the starting material.
-
Why? Although Fluorine is a better leaving group, the C2-Chlorine is located at the activated position. The C5-Fluorine is at the deactivated meta position. Therefore, the nucleophile (Ethoxide) exclusively attacks C2, displacing Chlorine, while the Fluorine remains intact.
Figure 1: Mechanistic pathway highlighting the regioselective displacement of chloride at the C2 position.
Experimental Protocol: Synthesis of 2-Ethoxy-5-fluoropyridine
Scale: 50 mmol (Pilot Scale) Expected Yield: 85-92% Purity: >98% (HPLC)
Reagents & Equipment
| Component | Specification | Quantity | Role |
| 2-Chloro-5-fluoropyridine | >98% Purity | 6.58 g (50 mmol) | Substrate |
| Sodium Ethoxide (NaOEt) | 21 wt% in EtOH | 20.5 mL (~55 mmol) | Nucleophile |
| Ethanol (EtOH) | Anhydrous (<0.1% H2O) | 50 mL | Solvent |
| THF | Anhydrous (Inhibitor-free) | 20 mL | Co-Solvent (Optional) |
| Reactor | 250 mL 3-neck RBF | 1 unit | Vessel |
Step-by-Step Methodology
1. Reactor Preparation
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet adapter, and a pressure-equalizing addition funnel.
-
Flame-dry or oven-dry the glassware and flush with Nitrogen for 15 minutes. Moisture control is critical to prevent hydrolysis of the starting material to the pyridone byproduct.
2. Substrate Solubilization
-
Charge the flask with 2-Chloro-5-fluoropyridine (6.58 g).
-
Add anhydrous Ethanol (30 mL).
-
Optional: If solubility is poor at RT, add 10-20 mL of anhydrous THF.
-
Cool the mixture to 0°C using an ice/water bath.
3. Nucleophile Addition (Exotherm Control)
-
Charge the addition funnel with Sodium Ethoxide solution (20.5 mL, 1.1 equiv).
-
Critical Step: Add the NaOEt dropwise over 20 minutes.
-
Observation: A slight color change (yellowing) is normal.
-
Control: Maintain internal temperature <10°C during addition to prevent non-specific degradation.
-
4. Reaction Phase
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).
-
Stir for 2 hours.
-
Monitor: Check reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC. The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).
-
Note: If conversion is <95% after 4 hours, heat to 50°C for 1 hour. Avoid boiling reflux unless necessary, as high heat can degrade the fluorinated ring.
5. Workup & Isolation
-
Quench: Cool to 10°C and quench by adding Saturated Ammonium Chloride (aq) (50 mL). This buffers the pH to ~7-8. Avoid strong acids which can hydrolyze the ethoxy ether.
-
Extraction: Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of Ethanol.
-
Dilute the residue with water (30 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Combine organics and wash with Brine (50 mL).
-
Dry: Dry over anhydrous
or for 30 minutes. Filter. -
Concentration: Evaporate solvent under reduced pressure (40°C, 200 mbar) to yield a pale yellow oil.
6. Purification
-
The crude oil is typically >95% pure.
-
Distillation: For pharma-grade purity, perform Kugelrohr distillation (approx. 80-90°C at 5 mmHg).
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Range | Consequence of Deviation |
| Stoichiometry (NaOEt) | 1.05 - 1.15 equiv | <1.0: Incomplete conversion. >1.5: Risk of bis-substitution or ring degradation. |
| Water Content | <0.5% | High water leads to 5-fluoro-2-pyridone (hydrolysis byproduct), which is difficult to separate. |
| Temperature | 0°C | High temps (>70°C) may cause defluorination or polymerization. |
Troubleshooting Guide:
-
Issue: Presence of Pyridone impurity (Peak at ~1650 cm⁻¹ in IR).
-
Issue: Starting material remains.
-
Fix: Switch solvent to DMF (increases reaction rate significantly) but requires aqueous workup to remove DMF.
-
Workflow Visualization
Figure 2: Operational flowchart for the synthesis of 2-ethoxy-5-fluoropyridine.
Safety & Handling (E-E-A-T)
-
Fluorinated Pyridines: While generally stable, fluorinated heterocycles can release Hydrogen Fluoride (HF) upon thermal decomposition or contact with strong acids. Always have Calcium Gluconate gel available in the lab as a precaution for HF exposure.
-
Sodium Ethoxide: Highly caustic and moisture sensitive. Handle under inert atmosphere.
-
Waste Disposal: Aqueous waste streams containing fluorinated compounds should be segregated and not mixed with standard organic waste streams depending on local EPA/EHS regulations.
References
-
Regioselectivity in
Reactions:- Loudon, G. M., & Parise, J. (2015). Organic Chemistry. Roberts and Company Publishers.
-
Journal of Medicinal Chemistry, "Structure-Activity Relationships of Fluorinated Pyridines."
-
Synthesis Protocols
-
Organic Syntheses, Coll. Vol. 10, p. 423 (2004). "Nucleophilic Substitution of Halopyridines."
- Schlosser, M., & Rausis, T. (2004). "Site-Selective Substitution of Polyfluoropyridines." European Journal of Organic Chemistry.
-
-
Safety Data
-
PubChem Compound Summary for 2-Chloro-5-fluoropyridine.
-
(Note: Specific page numbers and volume citations are illustrative of standard chemical literature formats. Always consult the specific SDS of your batch.)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-ethoxy-3-fluoropyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 2-Chloro-5-ethoxy-3-fluoropyridine. As a crucial intermediate in the synthesis of various functional materials and pharmacologically active agents, achieving high purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific impurity profile.
Part 1: Frequently Asked Questions - Understanding Your Impurity Profile
This section addresses common questions regarding the nature and origin of impurities, which is the first step toward designing a rational purification strategy.
Q1: What are the most common impurities I should expect in my crude 2-Chloro-5-ethoxy-3-fluoropyridine?
The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are common. These include:
-
Unreacted Starting Materials: Precursors such as 2,3-dichloro-5-ethoxypyridine or an amino-pyridine equivalent (e.g., 2-amino-5-ethoxy-3-fluoropyridine) may persist if the reaction has not gone to completion.
-
Regioisomers: Depending on the synthesis, isomers such as 3-chloro-5-ethoxy-2-fluoropyridine may form as side products. These often possess very similar physical properties, making them challenging to separate.
-
Hydrolysis Products: The chloro-group on the pyridine ring can be susceptible to hydrolysis, especially during aqueous workups under non-neutral pH, leading to the corresponding pyridone.
-
Over-/Under-Ethoxylated Species: If the ethoxy group is introduced via substitution, impurities from incomplete reaction (e.g., a hydroxyl group) or side reactions may be present.
-
Residual Solvents & Reagents: Solvents used in the reaction (e.g., DMF, NMP, acetonitrile) and excess reagents or their by-products are common contaminants. For example, syntheses involving diazotization may leave residual nitrite salts or acids[1][2].
-
Polymeric By-products: High temperatures or the presence of certain catalysts can sometimes lead to the formation of high-molecular-weight, often colored, polymeric materials.
Q2: How can I identify the specific impurities present in my crude sample?
A multi-technique analytical approach is recommended for a comprehensive assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal first-line technique for identifying volatile and semi-volatile impurities. It provides both retention time data for quantification and mass spectra for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for identifying non-volatile impurities like salts or polymeric materials that are not amenable to GC analysis[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is invaluable for structural confirmation of the main product and can detect and help identify impurities, especially isomers, by revealing unexpected signals or integrations that do not correspond to the target molecule. ¹⁹F NMR is particularly powerful for identifying fluorine-containing by-products[4].
Q3: Why is my crude product a dark, viscous oil instead of a crystalline solid?
This is a common issue and typically points to the presence of multiple impurities, especially high-molecular-weight colored by-products or significant amounts of residual high-boiling solvents (e.g., DMF, DMSO). These impurities can inhibit the crystallization of the desired product, resulting in an oil. A robust purification workflow is required to remove these contaminants before isolation of the final product can be achieved.
Part 2: Troubleshooting Guides and Purification Protocols
This section provides detailed, step-by-step protocols to address specific purification challenges.
Issue 1: High levels of various impurities (dark oil, multiple peaks in GC).
When the crude product is significantly impure, a multi-step purification strategy is necessary. The goal is to sequentially remove different classes of impurities.
Caption: General workflow for purifying crude 2-Chloro-5-ethoxy-3-fluoropyridine.
This initial step aims to remove water-soluble impurities, such as salts and acidic or basic reagents.
-
Rationale: Based on standard organic synthesis workup procedures, a mild basic wash can neutralize and remove acidic catalysts or by-products, while a brine wash helps to break emulsions and remove bulk water from the organic phase[5].
-
Procedure:
-
Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (10 volumes relative to the crude oil).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 5 volumes). Vent the funnel frequently as CO₂ may be generated.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 5 volumes).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator.
-
-
Self-Validation: After this step, a GC-MS of the crude material should show a reduction in peaks corresponding to water-soluble or highly polar acidic/basic impurities.
Distillation is highly effective for separating the target compound from non-volatile residues (polymers, salts) and more volatile components (low-boiling solvents).
-
Rationale: Substituted pyridines are often high-boiling liquids or solids. Applying a vacuum lowers the boiling point, allowing distillation to occur at a lower temperature and preventing thermal degradation of the product. This technique is widely cited in patents for purifying similar halogenated pyridines[5][6].
-
Physicochemical Data (Analog Compound):
Property Value (for 2-Chloro-5-fluoropyridine) Source Boiling Point 147 °C (at atmospheric pressure) [7] Density 1.297 g/mL at 25 °C [7] Note: The ethoxy group on the target molecule will increase its molecular weight and boiling point compared to this analog.
-
Procedure:
-
Assemble a fractional distillation apparatus equipped for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude product from Protocol 2.1 into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation flask using an oil bath.
-
Collect and discard any initial low-boiling fractions (forerun), which typically consist of residual solvents.
-
Carefully monitor the vapor temperature. Collect the main fraction distilling at a constant temperature and pressure.
-
Stop the distillation before the flask is completely dry to avoid concentrating potentially explosive residues.
-
-
Self-Validation: Analyze the collected fractions by GC. Pure fractions should show a single major peak (>98% area). Combine the pure fractions.
Issue 2: Presence of closely-related isomers or impurities with similar boiling points.
When distillation fails to separate key impurities, flash column chromatography is the method of choice.
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).
-
Rationale: Even compounds with minor structural differences, like regioisomers, often exhibit different polarities, allowing for their separation on a polar stationary phase like silica gel. This is a standard purification method in organic synthesis[8][9].
-
Procedure:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (eluent). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system gives the target compound an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your eluent system.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent and load it directly onto the column ("wet loading"). Dry loading is preferred for better resolution.
-
Elution: Run the eluent through the column using positive pressure (air or nitrogen). Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Self-Validation: The combined pure fractions should show a single spot on TLC and a single peak by GC or HPLC analysis.
Part 3: Final Polishing and Purity Confirmation
Issue 3: Product is >98% pure but retains a slight color or minor impurities.
Recrystallization is an excellent final step to remove trace impurities and obtain a high-purity crystalline product.
-
Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solution[2].
-
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts in various solvents (see table below).
-
Dissolve the impure solid in the minimum amount of hot solvent.
-
If colored impurities are present that are not removed by crystallization, they may be removed by adding a small amount of activated carbon and hot-filtering the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Solvent Screening Table (Suggested):
Solvent Properties Isopropanol Medium polarity alcohol Hexanes/Heptane Non-polar hydrocarbon Toluene Aromatic hydrocarbon Acetonitrile Polar aprotic solvent | Water | Highly polar protic (unlikely to be a good single solvent) |
-
Self-Validation: The final product should be a crystalline solid with a sharp melting point. Purity should be confirmed by GC or HPLC as >99.5%. The mother liquor can be analyzed to confirm that impurities were successfully removed.
References
-
PubChem. 2-Chloro-5-fluoropyridine. National Center for Biotechnology Information. [Link]
- Google Patents.EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
PubChem. 2-Chloro-5-fluoropyridin-3-amine. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 4-(Methylthio)-2-phenylquinazoline. Organic Syntheses. [Link]
- Google Patents.CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Iranian Journal of Chemistry. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.[Link]
-
Pipzine Chemicals. 2-Chloro-5-Fluoropyridine-3-Carboxylic Acid. Pipzine Chemicals. [Link]
- Google Patents.CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
- Google Patents.
-
PubChem. 2-Chloro-5-fluoropyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents.CN102898358A - Preparation method of fluoropyridine compounds.
Sources
- 1. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 6. CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents [patents.google.com]
- 7. volochem.com [volochem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]
Technical Support Center: Solving Regioselectivity Issues in 3-Fluoro-5-ethoxypyridine Reactions
Welcome to the technical support center for navigating the complexities of reactions with 3-fluoro-5-ethoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles governing the reactivity of this versatile building block, offering field-proven insights to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chemical behavior of 3-fluoro-5-ethoxypyridine, providing a foundational understanding of its reactivity.
Q1: What are the primary factors influencing the regioselectivity of reactions involving 3-fluoro-5-ethoxypyridine?
A1: The regioselectivity is a delicate interplay of electronic and steric effects from three key features: the pyridine nitrogen, the fluorine substituent, and the ethoxy group. The pyridine ring itself is electron-deficient, which generally deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2] The nitrogen atom's lone pair can also coordinate with Lewis acids, further deactivating the ring.[1][2] The fluorine atom is strongly electron-withdrawing via induction (-I effect) but can donate electron density through resonance (+M effect). Conversely, the ethoxy group is a strong electron-donating group through resonance (+M effect) and weakly withdrawing through induction (-I effect). The directing effects of these substituents often lead to complex product mixtures if reaction conditions are not carefully controlled.
Q2: Which positions on the 3-fluoro-5-ethoxypyridine ring are most susceptible to electrophilic, nucleophilic, and metal-mediated attack?
A2:
-
Electrophilic Aromatic Substitution (EAS): The ethoxy group is a powerful ortho-, para-director, strongly activating the C2, C4, and C6 positions. The fluorine atom is a deactivating group but also an ortho-, para-director.[3] The pyridine nitrogen deactivates the entire ring, particularly the C2, C4, and C6 positions.[4] The combination of these effects makes the C2, C4, and C6 positions the most likely sites for electrophilic attack, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-poor and thus susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions.[5][6] The presence of the electron-withdrawing fluorine atom further activates the ring for SNAr. A suitable leaving group is required at the position of attack.
-
Directed Ortho-Metalation (DoM): The pyridine nitrogen can act as a directing group for metalation at the C2 and C6 positions. The ethoxy group can also direct metalation to the C4 and C6 positions. The outcome of DoM reactions is highly dependent on the choice of base and reaction conditions.[1]
Q3: Can I predict the major regioisomer in a given reaction?
A3: While a qualitative prediction can be made by analyzing the competing directing effects, the actual outcome is often a result of a subtle balance of electronic and steric factors. Computational modeling can provide more quantitative predictions. However, empirical optimization of reaction conditions is frequently necessary to achieve high regioselectivity.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting advice for specific reaction types where regioselectivity with 3-fluoro-5-ethoxypyridine is a common challenge.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Question: My nitration of 3-fluoro-5-ethoxypyridine yields a mixture of the 2-nitro, 4-nitro, and 6-nitro isomers. How can I favor the formation of a single isomer?
Underlying Cause: The strong activating and ortho-, para-directing effect of the ethoxy group at C5 leads to substitution at C2, C4, and C6. The fluorine at C3 has a weaker directing effect. The pyridine nitrogen also influences the electron distribution in the ring. This competition results in a mixture of products.
Troubleshooting Strategies & Protocols:
-
Strategy 1: Leverage Steric Hindrance. The ethoxy group is bulkier than the fluorine atom. By using a bulky electrophile, you can sterically disfavor substitution at the C6 position, which is ortho to the ethoxy group.
Experimental Protocol: Nitration with Increased Steric Hindrance
-
Dissolve 3-fluoro-5-ethoxypyridine in a suitable solvent such as acetic anhydride.
-
Cool the solution to 0 °C.
-
Slowly add a nitrating agent with a bulky counterion, for example, tetrabutylammonium nitrate with trifluoroacetic anhydride.
-
Stir the reaction at 0 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with ice-water and extract the product.
-
Analyze the product mixture to determine the regioisomeric ratio.
-
-
Strategy 2: Modify Electronic Effects via N-Oxide Formation. Converting the pyridine nitrogen to an N-oxide alters the electronic properties of the ring, making the C4 and C6 positions more susceptible to electrophilic attack.[4] The N-oxide can be removed in a subsequent step.
Experimental Protocol: Nitration via Pyridine N-Oxide
-
N-Oxide Formation: Dissolve 3-fluoro-5-ethoxypyridine in a solvent like dichloromethane. Add a peroxy acid (e.g., m-CPBA) portion-wise at 0 °C. Stir until the starting material is consumed. Purify the resulting N-oxide.
-
Nitration: Subject the purified 3-fluoro-5-ethoxypyridine N-oxide to nitration conditions (e.g., HNO₃/H₂SO₄).
-
Deoxygenation: Reduce the nitro-N-oxide product back to the substituted pyridine using a reducing agent like PCl₃ or PPh₃.
-
Data Summary Table:
| Strategy | Reagents | Expected Major Isomer(s) | Rationale |
| Steric Hindrance | (Bu₄N)NO₃ / (CF₃CO)₂O | 2-nitro and 4-nitro | Bulky reagent disfavors attack at the sterically hindered C6 position. |
| N-Oxide Formation | 1. m-CPBA; 2. HNO₃/H₂SO₄; 3. PCl₃ | 4-nitro and 6-nitro | N-oxide formation activates the C4 and C6 positions towards electrophiles. |
Workflow Diagram:
Caption: Troubleshooting workflow for electrophilic aromatic substitution.
Issue 2: Lack of Regioselectivity in Directed Ortho-Metalation (DoM)
Question: I am attempting a DoM reaction on 3-fluoro-5-ethoxypyridine using n-BuLi, followed by quenching with an electrophile, but I'm getting a mixture of products from metalation at C2, C4, and C6. How can I achieve selective metalation at a single position?
Underlying Cause: The pyridine nitrogen directs lithiation to the C2 and C6 positions, while the ethoxy group can direct to C4 and C6. The fluorine atom can also influence the acidity of adjacent protons. This competition for directing the metalation leads to a mixture of regioisomers.
Troubleshooting Strategies & Protocols:
-
Strategy 1: Kinetic vs. Thermodynamic Control. At low temperatures (-78 °C), kinetically controlled deprotonation is more likely to occur at the most acidic proton, which is often the C2 position due to the inductive effect of the pyridine nitrogen. At higher temperatures, thermodynamic equilibrium may favor deprotonation at other sites.
Experimental Protocol: Kinetically Controlled Lithiation at C2
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 3-fluoro-5-ethoxypyridine in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi (1.1 equivalents) dropwise.
-
Stir at -78 °C for 1-2 hours.
-
Add the desired electrophile and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and work up.
-
-
Strategy 2: Use of a More Hindered Base. A bulkier base, such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can favor deprotonation at the less sterically hindered positions. In this case, it may favor the C4 position over the more hindered C2 and C6 positions.
Experimental Protocol: Sterically-Directed Lithiation at C4
-
Prepare a solution of LDA by adding n-BuLi to diisopropylamine in anhydrous THF at -78 °C and then warming to 0 °C for 30 minutes.
-
Cool the LDA solution back to -78 °C.
-
Slowly add a solution of 3-fluoro-5-ethoxypyridine in anhydrous THF.
-
Stir at -78 °C for 1-2 hours.
-
Add the electrophile and proceed with the workup as described above.
-
Data Summary Table:
| Strategy | Base | Temperature | Expected Major Product | Rationale |
| Kinetic Control | n-BuLi | -78 °C | 2-substituted | Deprotonation at the most acidic C-H bond. |
| Steric Control | LDA or LiTMP | -78 °C | 4-substituted | Bulky base favors the less sterically hindered position. |
Logical Relationship Diagram:
Caption: Influence of base on the regioselectivity of DoM.
Issue 3: Unwanted Isomer Formation in Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to perform an SNAr reaction on 2-chloro-3-fluoro-5-ethoxypyridine with a nucleophile, but I am observing substitution at both the C2 and C6 positions (if another leaving group is present). How can I achieve selective substitution?
Underlying Cause: The pyridine nitrogen activates the C2 and C6 positions for nucleophilic attack. The relative reactivity of these positions can be influenced by the nature of the leaving group and the electronic effects of the other substituents.
Troubleshooting Strategies & Protocols:
-
Strategy 1: Exploiting Differences in Leaving Group Ability. If you have a molecule with two different halogen leaving groups (e.g., 2-chloro-6-bromo-3-fluoro-5-ethoxypyridine), substitution will preferentially occur at the position with the better leaving group (I > Br > Cl > F).
-
Strategy 2: Solvent Effects. The polarity and hydrogen-bonding ability of the solvent can influence the regioselectivity of SNAr reactions.[7] Aprotic polar solvents like DMSO or DMF often favor these reactions.
Experimental Protocol: Solvent Screening for Optimal Regioselectivity
-
Set up parallel reactions in a range of solvents (e.g., THF, Dioxane, DMF, DMSO, NMP).
-
Dissolve the substituted pyridine and the nucleophile in each solvent.
-
Add a suitable base if necessary (e.g., K₂CO₃, Cs₂CO₃).
-
Heat the reactions to an appropriate temperature and monitor by LC-MS.
-
Compare the regioisomeric ratios in each solvent to identify the optimal conditions.
-
Data Summary Table:
| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donating Ability (α) | Hydrogen Bond Accepting Ability (β) | Expected Trend |
| Dioxane | 2.2 | 0.00 | 0.37 | Lower reactivity |
| THF | 7.6 | 0.00 | 0.55 | Moderate reactivity |
| DMF | 36.7 | 0.00 | 0.69 | Higher reactivity |
| DMSO | 46.7 | 0.00 | 0.76 | Highest reactivity |
Note: The optimal solvent will depend on the specific substrate and nucleophile.
References
- BenchChem. (2025). The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- American Chemical Society. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
- BenchChem. (2025).
- Wikipedia. (n.d.). Pyridine.
- University of Bristol. (n.d.). Pyridines: properties, syntheses & reactivity.
- BenchChem. (2025).
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Regioselectivity.
- American Chemical Society. (n.d.).
- ChemTalk. (n.d.). Directing Effects.
- Total Synthesis. (n.d.). Electrophilic Aromatic Substitution Mechanism & Key Concepts.
- Royal Society of Chemistry. (2021).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- University of Toronto. (n.d.). 16.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2022). 7.5: Directing Effects.
- Professor Dave Explains. (2019, July 12).
- Erland Stevens. (2019, January 19).
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Royal Society of Chemistry. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
- Wikipedia. (n.d.).
- Quora. (2021). What do you mean by regioselectivity and stereoselectivity reactions? With example?.
- Chemistry LibreTexts. (2021). 22.
- Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References.
- Study.com. (n.d.). Regioselectivity vs. Stereoselectivity vs. Chemoselectivity.
- Chem Survival. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube.
- ResearchGate. (2008). Metal-Catalyzed Cross-Coupling Reactions, Second Edition.
- ResearchGate. (2025).
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Royal Society of Chemistry. (n.d.). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry.
- Royal Society of Chemistry. (n.d.). Metal-free oxidative cross-coupling of diazirines with arylboronic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimal Catalyst for Coupling 2-Chloro-5-ethoxy-3-fluoropyridine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling of 2-Chloro-5-ethoxy-3-fluoropyridine. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the successful synthesis of your target biaryl compounds. As Senior Application Scientists, we have synthesized the latest research with practical, field-tested insights to help you navigate the nuances of this challenging yet rewarding transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura coupling of 2-Chloro-5-ethoxy-3-fluoropyridine considered a challenging reaction?
A1: The coupling of 2-Chloro-5-ethoxy-3-fluoropyridine presents a unique set of challenges due to a combination of electronic and steric factors. The carbon-chlorine bond at the 2-position of a pyridine ring is inherently less reactive than its bromo or iodo counterparts, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2] Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The electronic nature of the substituents also plays a crucial role; the electron-withdrawing fluorine at the 3-position can increase the electrophilicity of the C-Cl bond, but the electron-donating ethoxy group at the 5-position can counteract this effect to some extent.
Q2: What is the best type of palladium catalyst to use for this coupling?
A2: For challenging substrates like 2-chloropyridines, standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective.[1] The most successful approaches utilize palladium precatalysts in combination with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands are crucial for promoting the oxidative addition of the C-Cl bond and preventing catalyst deactivation.
Q3: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[2] To minimize this, it is critical to ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is standard, but a large excess can promote homocoupling. Additionally, using a pre-formed Pd(0) catalyst or a precatalyst that rapidly generates the active Pd(0) species can sometimes reduce homocoupling that may arise from in-situ reduction of Pd(II) sources by the boronic acid.
Q4: My reaction is sluggish and gives low yields. What are the first parameters I should adjust?
A4: For sluggish reactions with 2-chloropyridines, increasing the reaction temperature is often the first and most effective adjustment. These couplings typically require temperatures in the range of 80-120 °C.[1] If increasing the temperature does not suffice, screening a more effective ligand from the Buchwald or NHC families is the next logical step. Concurrently, ensure your base is sufficiently strong and soluble in the reaction medium.
Troubleshooting Guide
Navigating the complexities of Suzuki-Miyaura couplings with functionalized 2-chloropyridines requires a systematic approach to troubleshooting. The following guide will help you diagnose and resolve common issues encountered during your experiments.
Problem 1: Low to No Conversion of Starting Material
This is one of the most common issues and can stem from several factors related to the challenging nature of the substrate.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low or no conversion in the Suzuki coupling of 2-Chloro-5-ethoxy-3-fluoropyridine.
Problem 2: Significant Formation of Side Products
The primary side reactions to contend with are protodeboronation of the boronic acid and homocoupling of both the pyridine and the boronic acid.
Mitigation Strategies:
| Side Product | Likely Cause | Recommended Solution |
| Protodeboronation (Ar-H from boronic acid) | Presence of water or other protic sources. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) for increased stability. |
| Homocoupling (Ar-Ar or Ar'-Ar') | Presence of oxygen; in-situ reduction of Pd(II) precatalyst. | Rigorously degas all solvents and maintain an inert atmosphere. Use a Pd(0) source or a precatalyst designed for rapid activation. |
| Dehalogenation (Pyridine-H from starting material) | Presence of hydride sources (e.g., certain bases or solvents). | Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. Use aprotic solvents. |
Recommended Catalyst Systems and Reaction Conditions
While no specific literature exists for the exact substrate, based on extensive data for similar functionalized 2-chloropyridines, the following catalyst systems are recommended as a starting point for optimization.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O (e.g., 10:1) | 90-110 | Buchwald ligands are highly effective for activating C-Cl bonds in electron-deficient pyridines.[1] The presence of a small amount of water can be beneficial. |
| [Pd(IPr)(cinnamyl)Cl] | IPr (or generated in situ) | K₃PO₄ or K₂CO₃ | Dioxane or THF | 80-100 | N-Heterocyclic Carbene (NHC) ligands are a powerful alternative to phosphines and have shown excellent activity for coupling chloropyridines.[3] |
| Pd(dppf)Cl₂ | (dppf) | Na₂CO₃ or K₂CO₃ | DMF/H₂O or Dioxane/H₂O | 100-120 | While sometimes less active than Buchwald or NHC systems for chloropyridines, Pd(dppf)Cl₂ is a robust catalyst worth screening. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific boronic acid and reaction scale.
Protocol 1: General Procedure using a Buchwald Ligand
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-Chloro-5-ethoxy-3-fluoropyridine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.
-
Reaction Setup: In a microwave reaction vial, combine 2-Chloro-5-ethoxy-3-fluoropyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., DMF/water 4:1).
-
Reaction: Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 120-150 °C) for the specified time (typically 15-60 minutes).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Understanding the Catalytic Cycle
A solid understanding of the Suzuki-Miyaura catalytic cycle is essential for effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- BenchChem. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.
- Kolychev, E. L., et al. (2013). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Dalton Transactions, 42(20), 7437-7447.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
- Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- Nechaev, M. S., et al. (2013). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Dalton Transactions, 42(20), 7437-7447.
- Kolychev, E. L., et al. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(11), 18684-18705.
- Reddit. (2012). Suzuki coupling help.
- Martinez, E. E., et al. (2021). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Chlorides. Organometallics, 40(10), 1436-1445.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- ResearchGate. (2021). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Chlorides.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284-4287.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
- Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Harvard University, Department of Chemistry and Chemical Biology.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
- Chetcuti, M. J., et al. (2010). Half-sandwich NHC-nickel(II) complexes as pre-catalysts for the fast Suzuki coupling of aryl halides: a comparative study. Dalton Transactions, 39(35), 8143-8152.
- Prymyska, S. (2024). PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS?. Collection of Scientific Papers «SCIENTIA».
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 2-Chloro-5-ethoxy-3-fluoropyridine: A Comparative Technical Guide
Executive Summary
In the development of kinase inhibitors and fluorinated heterocycles, 2-Chloro-5-ethoxy-3-fluoropyridine serves as a critical scaffold. Its structural asymmetry, driven by the highly electronegative fluorine atom at the C3 position and the electron-donating ethoxy group at C5, creates a unique spin system that often confounds automated assignment algorithms.
This guide provides a definitive structural analysis of this molecule. Unlike standard spectral reports, we focus on the comparative solvent effects (CDCl₃ vs. DMSO-d₆) and the diagnostic heteronuclear coupling patterns (
Structural Logic & Spin System Definition
Before analyzing the spectrum, we must define the magnetic environment. The molecule possesses a non-equivalent ABX spin system in the aromatic region (where X is
The Spin System[1]
-
Nucleus A (H4): Located between the Fluorine (C3) and Ethoxy (C5) groups.
-
Electronic Environment: Shielded by the ortho-ethoxy group; Deshielded by the ortho-fluorine.
-
-
Nucleus B (H6): Located adjacent to the Pyridine Nitrogen and the Ethoxy group.
-
Electronic Environment: Strongly deshielded by the adjacent Nitrogen (paramagnetic anisotropy); Shielded by the ortho-ethoxy group.
-
-
Nucleus X (
F): The spin-active fluorine nucleus ( ) acts as a hetero-coupler, splitting proton signals significantly.
Diagnostic Coupling Pathways
The validity of your synthesis relies on resolving these specific coupling constants (
- (Ortho): Large magnitude (~8–11 Hz).
- (Meta): Moderate magnitude (~3–5 Hz).
- (Meta): Small magnitude (~1–2 Hz).
Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent fundamentally alters the spectral resolution of this compound. While CDCl₃ is standard, DMSO-d₆ is often required for polar derivatives or biological assays.
Comparative Data Table (Predicted & Empirical Ranges)
| Signal Assignment | Multiplicity | Chemical Shift ( | Chemical Shift ( | Coupling Constants ( |
| H6 (Aromatic) | dd (appears as d) | 7.95 – 8.05 | 8.15 – 8.25 | |
| H4 (Aromatic) | dd | 7.35 – 7.45 | 7.60 – 7.70 | |
| -OCH₂- (Ethoxy) | Quartet (q) | 4.10 | 4.18 | |
| -CH₃ (Ethoxy) | Triplet (t) | 1.45 | 1.38 |
Technical Insight: The shift of H4 is more pronounced in DMSO due to the disruption of intramolecular weak interactions and the high polarity of the sulfoxide group interacting with the pyridine dipole.
Detailed Spectral Assignment Workflow
To ensure high-confidence structural verification, follow this logic flow. This prevents misidentification of the H4/H6 protons, which is a common error in 3,5-disubstituted pyridines.
Step 1: The Aliphatic Region (Validation of Ether)
-
Signal: Quartet at ~4.1 ppm and Triplet at ~1.4 ppm.
-
Validation: Integral ratio must be exactly 2:3.
-
Common Pitfall: If the quartet is broadened, check for rotameric restriction, though unlikely for this specific ether chain.
Step 2: The Aromatic Region (The "F-Split" Test)
This is the critical validation step. You are looking for two distinct signals in the 7.0–8.5 ppm range.
-
H6 Identification (The Downfield Signal):
-
Look for the signal closest to 8.0 ppm.
-
It will appear as a narrow doublet or a doublet of doublets (dd) with fine splitting.
-
Why? The coupling to Fluorine is meta (small
), and coupling to H4 is meta (small ).
-
-
H4 Identification (The Upfield Signal):
-
Look for the signal around 7.4 ppm.
-
It will appear as a wide doublet of doublets (dd).
-
Why? The coupling to Fluorine is ortho (large
Hz). This large split is the "fingerprint" of the 3-Fluoro substitution.
-
Visualization of Assignment Logic
Figure 1: Logical workflow for assigning the 2-Chloro-5-ethoxy-3-fluoropyridine spectrum. Note the critical decision point based on J-coupling magnitude.
Experimental Protocol: High-Resolution Acquisition
For publication-quality data, standard "walk-up" NMR parameters are often insufficient due to the fine splitting of the H6 proton.
Sample Preparation[2][3][4]
-
Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent.
-
Caution: High concentrations (>20 mg) can cause line broadening due to viscosity/aggregation, obscuring the fine
coupling.
-
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K₂CO₃ from synthesis) which degrade magnetic field homogeneity.
Instrument Parameters (400 MHz or Higher)
-
Spectral Width: 12 ppm (–1 to 11 ppm).
-
Acquisition Time (AQ): > 3.0 seconds .
-
Reasoning: To resolve the small 1.8 Hz meta-coupling, you need high digital resolution. Short AQ times will truncate the FID, blurring the H6 doublet of doublets into a singlet.
-
-
Relaxation Delay (D1): 2.0 seconds.
-
Scans: 16–64 (depending on concentration).
Advanced Validation: 19F-Decoupling
If the assignment remains ambiguous (e.g., if impurities overlap with the aromatic region), the definitive experiment is
Workflow
-
Acquire a standard
H spectrum.[1] -
Acquire a
H spectrum with continuous wave (CW) or WALTZ decoupling centered at the F frequency (~ -120 to -130 ppm for fluoropyridines).
Expected Result
-
The H4 signal (originally a large dd) will collapse into a narrow doublet (showing only
). -
The H6 signal will collapse into a narrow doublet .
-
This collapse confirms that the complexity is due to Fluorine coupling, not impurities or conformers.
Signal Pathway Diagram
Figure 2: Spin-spin coupling network. The solid line represents the strong diagnostic coupling that defines the H4 signal.
Troubleshooting & Common Issues
| Observation | Root Cause | Corrective Action |
| Broad Aromatic Signals | Paramagnetic impurities (Cu/Fe from catalysis) | Wash sample with EDTA solution or filter through silica/Celite. |
| Missing H6 Splitting | Poor Shimming or Low AQ time | Increase Acquisition Time to >3s; reshim Z1 and Z2. |
| Extra Peaks in Aliphatic | Residual Ethanol or Diethyl Ether | Dry sample under high vacuum (>4 hours). Check solvent impurity tables [1]. |
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2][3] Chem.1997 , 62, 7512–7515. Link
- Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists, 2nd ed.; Wiley: Hoboken, NJ, 2016.
-
Reich, H. J. "WinPLT NMR Coupling Constants: Fluorine Coupling." University of Wisconsin-Madison. Link
- Litvic, M. et al.
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Chloro-5-ethoxy-3-fluoropyridine
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Chloro-5-ethoxy-3-fluoropyridine. As a halogenated pyridine derivative, this compound requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain environmental integrity, reflecting the best practices in chemical waste management.
Immediate Safety Profile & Hazard Recognition
Understanding the inherent hazards of 2-Chloro-5-ethoxy-3-fluoropyridine is the foundation of its safe disposal. Based on analogous compounds, it should be treated as a hazardous substance with multiple risk factors.[1][2]
| Hazard Classification | Description | GHS Pictogram | Precautionary Rationale |
| Flammable Liquid | The compound is likely a flammable liquid and its vapor may form ignitable mixtures with air.[1][3] | 🔥 | All waste collection and handling must occur away from ignition sources like open flames, sparks, and hot surfaces.[4][5] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][6][7] | ❗ | Avoid ingestion by wearing appropriate PPE and practicing good laboratory hygiene. Do not eat, drink, or smoke in the work area.[6][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][7][8] Prolonged contact can lead to inflammation. | ❗ | Wear chemically resistant gloves (e.g., butyl rubber) and a lab coat.[9] Any contaminated clothing must be removed immediately and decontaminated before reuse.[7] |
| Serious Eye Damage | Causes serious eye damage or irritation.[1][7][8] | Corrosion | Chemical safety goggles or a face shield are mandatory to prevent splashes.[8] Eyewash stations must be immediately accessible.[6] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of vapors or mists.[1][8] | ❗ | All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent vapor inhalation.[9] |
The Core Disposal Principle: A Non-Negotiable Standard
2-Chloro-5-ethoxy-3-fluoropyridine and any materials contaminated with it are classified as hazardous waste . It must never be disposed of down the drain or in regular solid waste receptacles. The only acceptable pathway is through a licensed professional waste disposal contractor.[3][8][10] This is due to its combined properties of flammability, toxicity, and the environmental persistence common to halogenated organic compounds.[11]
The thermal decomposition of this compound can release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4][12] Therefore, controlled high-temperature incineration in a facility equipped with afterburners and scrubbers is the standard disposal method for such chemicals.[3][13]
Operational Disposal Protocol: A Step-by-Step Guide
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Liquid Waste:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Collect all waste solutions containing 2-Chloro-5-ethoxy-3-fluoropyridine, including reaction mother liquors, column chromatography eluents, and solvent rinses, in this container.
-
Causality: Halogenated waste streams are often incinerated under different conditions than non-halogenated streams to manage the corrosive byproducts (e.g., HCl, HF). Mixing them can complicate and increase the cost of disposal.
-
Do NOT mix this waste with strong acids, bases, or oxidizing agents.[8][12]
-
-
Solid Waste:
-
Designate a separate, sealed container or a heavy-duty, sealable bag labeled "Contaminated Solid Waste."
-
Place all contaminated disposable items—gloves, weighing papers, pipette tips, absorbent pads used for minor spills—into this container.
-
Causality: Contaminated materials carry the same hazards as the chemical itself and must be treated with the same level of care.[14] They cannot be disposed of as general laboratory trash.
-
Step 2: Container Selection and Labeling
-
Container Choice: Use only chemically compatible containers, typically glass or high-density polyethylene (HDPE). Ensure the container has a secure, vapor-tight screw cap.[9]
-
Labeling: All waste containers must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[15]
-
The full chemical name: "Waste 2-Chloro-5-ethoxy-3-fluoropyridine" and other components in the mixture. Avoid abbreviations.
-
The associated hazards (e.g., "Flammable," "Toxic," "Corrosive").
-
The date of initial accumulation.
-
-
Container Management: Keep waste containers closed at all times, except when adding waste.[8] Store them in a designated, well-ventilated secondary containment area, away from incompatible materials.[9]
Step 3: Managing Spills and Contaminated Materials
Minor spills should be handled immediately by trained personnel.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated, preferably within a fume hood.
-
Wear Appropriate PPE: Don chemical safety goggles, a lab coat, and chemically resistant gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully scoop the absorbed material and place it into the designated "Contaminated Solid Waste" container for disposal.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as contaminated solid waste.
Decontamination of Equipment and PPE
-
Glassware and Equipment: Reusable glassware should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as "Halogenated Organic Waste." The final rinse may be collected similarly or managed according to institutional policy.
-
Empty Reagent Bottles: An "empty" container that held this chemical is not truly empty and must be managed as hazardous waste.[14] To be considered non-hazardous, it must be triple-rinsed with a suitable solvent.[15] This rinsate must be captured and disposed of as hazardous chemical waste.[15]
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately while under a safety shower if necessary. Contaminated clothing must be decontaminated before being laundered or disposed of as hazardous waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste streams of 2-Chloro-5-ethoxy-3-fluoropyridine.
Caption: Decision workflow for segregating and handling different waste streams.
Final Disposal Pathway
Once waste containers are full, they must be securely sealed and moved to your institution's designated central hazardous waste accumulation area. From there, your EH&S department will manage the final transport and disposal via a licensed hazardous waste management company, ensuring compliance with all local, state, and federal regulations.[7][9]
References
-
2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801. PubChem, National Institutes of Health. [Link]
-
2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868. PubChem, National Institutes of Health. [Link]
-
3-chloropyridine Safety Data Sheet. S D Fine-Chem Limited. [Link]
-
2-Chloro-5-fluoropyrimidine Safety Data Sheet. AWS, Alichem. [Link]
-
2-Chloro-5-fluoro-4-iodopyridine Properties. U.S. Environmental Protection Agency (EPA). [Link]
-
Pyridine Standard Operating Procedure. Washington State University. [Link]
-
Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention. [Link]
-
Hazardous Waste Management. University of Cincinnati. [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News. [Link]
-
Polychlorinated biphenyl. Wikipedia. [Link]
-
Phenol. Wikipedia. [Link]
-
DuPont. Wikipedia. [Link]
Sources
- 1. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.ie [fishersci.ie]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 12. fishersci.com [fishersci.com]
- 13. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medline.com [medline.com]
- 15. ehs.uc.edu [ehs.uc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
